4-Bromo-1H-indazole-6-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMIAFNEMHEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646572 | |
| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-96-8 | |
| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1H-indazole-6-carbonitrile chemical structure
An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, and this particular derivative offers strategically placed functional groups—a bromine atom and a nitrile group—that serve as versatile handles for synthetic elaboration. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the molecule's structural features, physicochemical properties, a detailed representative synthetic protocol, and its strategic application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the indazole scaffold, a bicyclic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure."[1][2] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to its presence in numerous clinically successful drugs and late-stage clinical candidates.[1] Notable examples include Axitinib, a potent kinase inhibitor for treating renal cell carcinoma, and Benzydamine, a non-steroidal anti-inflammatory agent.[1][3]
The therapeutic versatility of indazoles is rooted in their unique electronic properties and their capacity to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites. This compound (CAS No. 898746-96-8) is a particularly valuable derivative. Its bromine atom at the 4-position and the carbonitrile at the 6-position provide orthogonal chemical handles for systematic structural modification, a critical advantage in lead optimization and the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Structural Analysis
The foundational step in utilizing any chemical building block is a thorough understanding of its core properties and structure.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 898746-96-8 | [4] |
| Molecular Formula | C₈H₄BrN₃ | [4] |
| Molecular Weight | 222.05 g/mol | [4] |
| Purity (Typical) | ≥97% | [4] |
| Appearance | (Predicted) Off-white to light brown solid | |
| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF, and alcohols |
Chemical Structure and Functional Group Analysis
The structure of this compound is defined by three key components: the indazole core, the C4-bromine, and the C6-nitrile. Each plays a distinct role in the molecule's reactivity and utility.
Caption: Chemical Structure of this compound.
-
Indazole Core: The bicyclic aromatic system is relatively stable. The NH proton at the N1 position is weakly acidic and can be deprotonated or involved in hydrogen bonding, which is crucial for binding to many biological targets.[3]
-
4-Position Bromine: This halogen atom is a superb handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, alkyl, or amino groups, enabling extensive exploration of the surrounding chemical space.
-
6-Position Carbonitrile: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.[5] Each of these transformations opens up new avenues for derivatization, such as amide bond formation or reductive amination, to build more complex molecules.
Synthesis and Purification
While multiple synthetic routes to the indazole core exist, a common and robust strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[1][6] The following is a representative, field-proven protocol adapted from methodologies for similar structures.
Proposed Retrosynthetic Analysis & Workflow
The synthesis logically begins from a commercially available, appropriately substituted aniline precursor. The key transformation is the formation of the pyrazole ring fused to the benzene ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Diazotization of 2-Amino-3-bromo-5-cyanotoluene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-bromo-5-cyanotoluene (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of the diazonium salt intermediate is typically indicated by a change in color.
Step 2: Intramolecular Cyclization and Work-up
-
Once diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
Step 3: Purification
-
Dry the crude solid under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.
-
Alternatively, purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield this compound.
Spectroscopic Characterization (Predictive)
Structural confirmation is paramount. The following are the predicted spectroscopic signatures for verifying the identity and purity of the synthesized compound.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | δ 13-14 (br s, 1H), δ 8.0-8.5 (m, 2H), δ 7.5-7.8 (m, 1H) | The N-H proton is typically broad and downfield. The aromatic protons on the indazole ring will appear in the aromatic region, with splitting patterns dependent on their coupling. |
| ¹³C NMR | δ 110-145 (Ar-C), δ ~118 (C≡N) | Multiple signals in the aromatic region for the eight carbons of the scaffold. The nitrile carbon has a characteristic chemical shift. |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch) | Key functional group vibrations are readily identifiable. The sharp, strong nitrile stretch is a key diagnostic peak. |
| MS (Mass Spec) | m/z ≈ 221/223 | The molecular ion peak will show a characteristic 1:1 isotopic pattern (M, M+2) due to the presence of one bromine atom. |
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile starting material for building libraries of drug-like molecules.
Orthogonal Derivatization Pathways
The bromine and nitrile groups can be modified independently, allowing for a combinatorial approach to synthesis. This is a powerful strategy for rapidly exploring structure-activity relationships (SAR).
Caption: Derivatization pathways for library synthesis.
Scaffold for Kinase Inhibitors
The indazole core is a well-established hinge-binding motif for many protein kinases.[6] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region.
-
Vector at C4: Modifications at the 4-position, enabled by cross-coupling reactions, can be directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of groups that can enhance potency and modulate selectivity against different kinases.
-
Vector at C6: The 6-position provides another vector for modification. Converting the nitrile to an amide or amine allows for the attachment of solubilizing groups or moieties that can pick up additional interactions with the protein target.
Safety and Handling
-
Hazard Classifications (Predicted): Acute Toxicity, Oral (Category 3); Skin Irritant (Category 2); Eye Irritant (Category 2).
-
Hazard Statements (Predicted): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling Recommendations: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable, biologically relevant indazole core, combined with two distinct and versatile functional handles, provides medicinal chemists with an ideal platform for the rational design and synthesis of novel therapeutic agents. The ability to systematically and orthogonally modify the structure allows for efficient exploration of chemical space, accelerating the journey from a starting scaffold to a potent and selective clinical candidate. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed building blocks like this one cannot be overstated.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its derivatives are at the heart of numerous therapeutic agents, demonstrating activities that span from potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents.[3][4] The strategic introduction of specific substituents onto the indazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, thereby optimizing its therapeutic potential. This guide focuses on a particularly intriguing derivative: 4-Bromo-1H-indazole-6-carbonitrile. The presence of a bromine atom at the 4-position and a nitrile group at the 6-position offers unique opportunities for chemical modification and targeted biological interactions, making it a valuable building block in the synthesis of novel drug candidates.[3] This document provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on closely related analogues.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in research and development. These parameters influence everything from reaction kinetics to bioavailability.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| CAS Number | 898746-96-8 | [5] |
| Physical State | Predicted to be a solid at room temperature. | Inferred from the solid state of analogous indazole derivatives such as 4-bromo-1H-indazole. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 170-200 °C. | Prediction based on the melting point of 4-bromo-1H-indazole (160-165 °C) and the influence of the electron-withdrawing nitrile group. |
| Boiling Point | Not experimentally determined. Predicted to be >350 °C. | High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the indazole ring. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in non-polar solvents and water. | Inferred from the solubility profile of 4-bromo-1H-indazole.[6][7] |
| pKa | Not experimentally determined. Predicted to be around 12-13 for the N-H proton. | Based on the predicted pKa of 4-bromo-1H-indazole (12.78 ± 0.40).[7] |
Spectroscopic and Chromatographic Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0-14.0 ppm (broad singlet, 1H): This signal is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~8.0-8.5 ppm (singlet, 1H): This downfield singlet is predicted for the proton at the 7-position, deshielded by the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitrile group.
-
δ ~7.5-8.0 ppm (singlet, 1H): This signal is anticipated for the proton at the 5-position.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~140-145 ppm: Aromatic carbon at the 7a-position.
-
δ ~130-135 ppm: Aromatic carbon at the 3a-position.
-
δ ~120-130 ppm: Aromatic carbons at the 5- and 7-positions.
-
δ ~115-120 ppm: The nitrile carbon (C≡N).
-
δ ~110-115 ppm: Aromatic carbon at the 6-position, attached to the nitrile group.
-
δ ~100-105 ppm: Aromatic carbon at the 4-position, bearing the bromine atom.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
-
High-Resolution Mass Spectrometry (HRMS-ESI): The calculated monoisotopic mass for [M+H]⁺ is 221.9661 m/z. This precise mass measurement is a key identifier for the compound. The presence of bromine would be evident from the characteristic isotopic pattern of M and M+2 peaks with nearly equal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the indazole ring.
-
~2220-2240 cm⁻¹ (sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.
Synthesis and Purification
A plausible synthetic route to this compound can be adapted from established methods for indazole synthesis.[1][9][10] A potential approach involves the diazotization of a substituted aniline followed by cyclization.
Diagram of a Potential Synthetic Workflow:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. chemuniverse.com [chemuniverse.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile (CAS: 898746-96-8)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-1H-indazole-6-carbonitrile. We will delve into its fundamental properties, synthesis, and critical applications as a strategic building block in modern medicinal chemistry, with a particular focus on its role in the development of targeted therapeutics.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in drug discovery, a core structure that is repeatedly found in potent and selective bioactive molecules.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone for the design of enzyme inhibitors and receptor modulators.[2]
This compound emerges as a particularly valuable derivative. The bromine atom at the C4 position and the nitrile group at the C6 position are not merely passive substituents; they are versatile chemical handles that unlock a vast chemical space for analog synthesis. The bromo group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[3][4] Simultaneously, the nitrile group can be elaborated into amines, amides, or carboxylic acids, providing additional points for modification to fine-tune a compound's physicochemical properties and biological activity.
This guide provides an in-depth examination of this high-value intermediate, offering both foundational knowledge and actionable experimental insights.
Core Physicochemical Properties and Safety Data
Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization in any synthetic campaign.
Key Properties Summary
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 898746-96-8 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Solid (form may vary) | General Knowledge |
| Purity | Typically >97% | [5] |
| MDL Number | MFCD08458975 | [5] |
Safety and Handling
As with any brominated heterocyclic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact compound is not broadly available, data from structurally related indazoles, such as 4-bromo-1H-indazole and 4-bromo-6-nitro-1H-indazole, provides a strong basis for hazard assessment.[6][7]
-
Hazard Classification: Expected to be harmful if swallowed, and cause skin and serious eye irritation.[6] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Handle only in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Synthesis and Purification Strategy
The synthesis of substituted indazoles often involves multi-step sequences starting from commercially available precursors. While specific literature detailing the exact synthesis of this compound is proprietary, a logical and field-proven retrosynthetic approach can be constructed based on established indazole synthesis methodologies.[1][11]
A plausible pathway begins with a substituted 2-methylaniline, which undergoes bromination, nitration, and subsequent cyclization to form the indazole core, followed by functional group manipulations to install the nitrile.
Causality Behind Experimental Choices:
-
Ortho-Bromination: Using a reagent like N-Bromosuccinimide (NBS) allows for selective bromination of the activated aromatic ring.[11]
-
Ring Formation: The classical approach involves diazotization of an amino group followed by intramolecular cyclization. This is a robust and well-documented method for forming the indazole heterocycle.[1]
-
Nitrile Installation: A Sandmeyer reaction, converting a primary aromatic amine (derived from reduction of a nitro group) to a nitrile using copper(I) cyanide, is a standard and high-yielding transformation.
-
Purification: Column chromatography on silica gel is the standard method for purifying intermediates and the final product, chosen for its ability to separate compounds based on polarity, ensuring high purity of the final material.[12]
Core Application: A Versatile Intermediate for Drug Discovery
The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The two key functional groups enable orthogonal chemical modifications.
This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of compounds can be generated by first performing a Suzuki coupling at the C4 position with various boronic acids, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amide coupling with a diverse set of amines.[12][13]
Protocol Spotlight: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[13][14] The C4-bromo position of our title compound is primed for this transformation.
Detailed Step-by-Step Methodology
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).[3][14]
-
Causality: The palladium catalyst is essential for the catalytic cycle.[14] The dppf ligand provides stability and promotes the necessary oxidative addition and reductive elimination steps. The base is required to activate the boronic acid to form the boronate species, which is the active transmetalating agent.[14]
-
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used.[14]
-
Causality: The organic solvent (dioxane) solubilizes the organic reagents, while the aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[3]
Relevance in Kinase Inhibitor Drug Discovery
The indazole scaffold is a key pharmacophore in numerous approved and investigational kinase inhibitors, such as Axitinib.[1] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15]
This compound is an ideal starting material for synthesizing inhibitors of kinases like Polo-like kinase 4 (PLK4).[16] PLK4 is a master regulator of centriole duplication, a critical process in cell division.[16] Overexpression of PLK4 leads to centrosome amplification, which can drive genomic instability and tumorigenesis.[16] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancers with this characteristic.[16]
A synthetic campaign starting with this compound could involve a Suzuki coupling to add a moiety that binds to the hinge region of the PLK4 ATP-binding pocket, while modifications at the C6 position could be used to improve solubility and cell permeability, ultimately leading to a potent and selective inhibitor.[16]
Conclusion
This compound is far more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its well-defined points of reactivity at the C4 and C6 positions provide medicinal chemists with a robust and flexible platform for generating novel molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in powerful transformations like the Suzuki-Miyaura coupling, empowers researchers to efficiently navigate complex synthetic challenges and accelerate the development of next-generation targeted therapies.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemuniverse.com [chemuniverse.com]
- 6. fishersci.de [fishersci.de]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of the Indazole Nucleus
An In-Depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile template for designing potent and selective therapeutic agents. The strategic placement of functional groups on this core allows for the fine-tuning of electronic properties, solubility, and spatial orientation, enabling precise interactions with protein active sites.
This guide focuses on a particularly valuable derivative: This compound . The deliberate positioning of the bromo and cyano groups transforms the simple indazole core into a highly functionalized and synthetically versatile building block. The bromine at the 4-position serves as an ideal handle for modern cross-coupling reactions, while the nitrile at the 6-position provides a gateway for conversion into other critical functional groups like amides, carboxylic acids, and amines. This multi-functional nature makes it a coveted intermediate in the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology.[3][4]
This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound, covering its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.
Core Molecular Characteristics
This compound is a solid organic compound that serves as a key intermediate in organic synthesis. Its structure is defined by the indazole nucleus, substituted with a bromine atom at position 4 and a nitrile group at position 6.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 898746-96-8 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Off-white to brown solid | [6] |
| Purity | Typically ≥97% | [5] |
| Storage | Room temperature, keep in a dry and sealed environment | [7] |
| MDL Number | MFCD08458975 | [5] |
Spectroscopic Profile (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The C-H protons at positions 3, 5, and 7 will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent bromo and cyano groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-120 ppm. The carbons attached to the bromine and within the aromatic system will also show predictable shifts.
-
IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and a broad peak in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis Strategy: A Proposed Pathway
The direct, published synthesis of this compound is not extensively documented in readily accessible literature. However, a robust and logical synthetic route can be designed by applying well-established methodologies for indazole formation, such as the cyclization of substituted anilines. The following proposed pathway starts from a commercially available, appropriately substituted aniline precursor.
The chosen strategy involves the diazotization and subsequent intramolecular cyclization of a 2-methylaniline derivative, a classic and reliable method for constructing the indazole core.
Diagram: Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from 2-Methyl-3-bromo-5-nitroaniline.
Step 1: N-Acetylation (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-3-bromo-5-nitroaniline (1.0 eq) in pyridine (5 vol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-Methyl-3-bromo-5-nitrophenyl)acetamide.
-
Causality: The acetylation step protects the aniline nitrogen, preventing it from interfering in the subsequent Sandmeyer reaction and directing the cyclization to form the desired 1H-indazole tautomer.
-
Step 2: Nitro Reduction and Sandmeyer Cyanation
-
Suspend the acetamide from Step 1 (1.0 eq) in concentrated hydrochloric acid (10 vol).
-
Add a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.
-
Stir the mixture at room temperature for 2-3 hours to complete the reduction of the nitro group to an amine.
-
Cool the resulting amine salt solution to 0°C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.5 eq) and sodium cyanide (NaCN) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution. An effervescence will be observed.
-
Stir the reaction at room temperature for 2 hours, then heat to 50°C for 30 minutes.
-
Cool, neutralize with sodium carbonate, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield N-(2-Amino-3-bromo-5-cyanophenyl)acetamide.
-
Causality: The Sandmeyer reaction is a classic, reliable method for converting an aryl amine into a nitrile via a diazonium intermediate. The acetyl protection remains intact under these conditions.
-
Step 3: Indazole Formation and Deprotection
-
Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid (10 vol).
-
Heat the solution to 60°C.
-
Add isoamyl nitrite (1.5 eq) dropwise.[11]
-
Maintain the temperature for 1-2 hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and add concentrated HCl (5 vol).
-
Heat the mixture to reflux (approx. 100°C) for 2-4 hours to facilitate the hydrolysis of the acetyl protecting group.
-
Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Causality: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, leading to an in-situ diazonium species that rapidly cyclizes to form the stable indazole ring. The final acidic workup removes the acetyl group to yield the target N-H indazole.
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional components: the N-H of the indazole, the C-Br bond, and the C-N nitrile.
Diagram: Key Reactivity Pathways
Caption: Principal chemical transformations of this compound.
Applications in Kinase Inhibitor Synthesis
The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The N-H and an adjacent nitrogen atom of the pyrazole ring act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This compound is an exemplary starting point for building such inhibitors.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth. Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core.[2][12] The synthesis of novel VEGFR-2 inhibitors often utilizes intermediates like this compound, where the 4-position is functionalized via Suzuki or other cross-coupling reactions to introduce moieties that occupy the hydrophobic regions of the ATP-binding pocket.[4]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the utility of the 4-bromo position by coupling it with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., 2M aqueous Na₂CO₃) (3.0 eq)
-
Solvent (e.g., 1,4-Dioxane or DME)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-1H-indazole-6-carbonitrile product.
Table 2: Representative Suzuki Coupling Reaction Parameters
| Parameter | Condition / Reagent | Rationale |
| Electrophile | This compound | Provides the scaffold with a reactive site for C-C bond formation. |
| Nucleophile | Arylboronic Acid | Introduces structural diversity for SAR exploration. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Dioxane/Water or DME/Water | A biphasic solvent system is often optimal for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for rapid and efficient exploration of chemical space around the privileged indazole core. The methodologies and protocols described herein provide a framework for the synthesis and manipulation of this valuable building block. As the demand for targeted and potent therapeutics continues to grow, particularly in oncology and immunology, the importance of versatile scaffolds like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern medicinal chemistry.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. 898746-96-8|this compound|BLD Pharm [bldpharm.de]
- 9. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]
- 10. 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, yet increasingly important derivative: 4-Bromo-1H-indazole-6-carbonitrile. While its explicit discovery is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of substituted indazoles as key intermediates in drug discovery programs, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its probable synthetic evolution, detailed experimental protocols, and its significance in modern medicinal chemistry.
Historical Context and Emergence
The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of novel pharmaceutical agents. The indazole ring system itself has been known for over a century, but the strategic placement of bromo and cyano functionalities at the 4- and 6-positions, respectively, is a more recent development.
The likely genesis of this compound lies in the systematic exploration of the chemical space around the indazole core. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse molecular fragments. The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor or be further transformed into other functional groups.
While a definitive "discovery" paper for this compound is not readily found in the public domain, its appearance in the portfolios of chemical suppliers and its implicit use in patent literature for the synthesis of more complex molecules suggest its development as a valuable building block. A key piece of this history can be inferred from patent literature detailing the synthesis of related precursors. For instance, a Chinese patent (CN107805221A) outlines a method for the preparation of 6-bromo-4-nitro-1H-indazole.[2] This compound is a logical and strategic precursor to this compound, suggesting a probable synthetic lineage.
The journey from this nitro-precursor to the target carbonitrile likely follows a well-trodden path in organic synthesis: reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the nitrile. This sequence, while not explicitly detailed for this exact molecule in a single publication, is a testament to the power of established chemical principles in the creation of novel molecular entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| CAS Number | 898746-96-8[3] |
| Appearance | Off-white to white solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Synthetic Pathways and Methodologies
The synthesis of this compound can be logically approached from readily available starting materials. The following section details a plausible and scientifically sound multi-step synthesis, drawing upon established methodologies and related patent literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points towards 6-bromo-4-amino-1H-indazole as a key intermediate, which in turn can be derived from 6-bromo-4-nitro-1H-indazole. This nitro-substituted indazole can be synthesized from a suitably substituted aniline derivative.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a composite of established chemical transformations, with specific conditions adapted from related syntheses found in the scientific and patent literature.
Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
This step is based on the methodology described in Chinese patent CN107805221A for the synthesis of a structurally related compound.[2] It involves the diazotization of 4-bromo-2-methyl-5-nitroaniline followed by an intramolecular cyclization.
-
Reaction Scheme:
Caption: Synthesis of 6-Bromo-4-nitro-1H-indazole.
-
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 4-bromo-2-methyl-5-nitroaniline.
-
Maintain the temperature and add a solution of sodium nitrite in water dropwise.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete diazotization.
-
Carefully quench the reaction by pouring it onto ice.
-
The resulting precipitate, 6-bromo-4-nitro-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of 6-Bromo-4-amino-1H-indazole
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are applicable, including catalytic hydrogenation or reduction with metals in acidic media.
-
Reaction Scheme:
Caption: Synthesis of 6-Bromo-4-amino-1H-indazole.
-
Experimental Protocol:
-
Suspend 6-bromo-4-nitro-1H-indazole in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-4-amino-1H-indazole, which can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile via its diazonium salt.[4][5][6][7]
-
Reaction Scheme:
-
Experimental Protocol:
-
Dissolve 6-bromo-4-amino-1H-indazole in a cooled aqueous solution of hydrochloric acid (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The 4-bromo and 6-cyano groups of the title compound provide strategic points for elaboration to optimize binding to the kinase active site. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl or heteroaryl moieties, which are often crucial for achieving high potency and selectivity.
[8]
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, this compound can serve as a starting fragment in fragment-based drug discovery campaigns. The indazole core can provide initial binding interactions with a target protein, and subsequent chemical modifications at the bromo and cyano positions can be used to grow the fragment into a more potent lead compound.
Conclusion
While the formal "discovery" of this compound may not be a single, landmark event, its emergence as a key building block in medicinal chemistry is undeniable. Its synthesis, logically derived from established chemical principles and related patented procedures, highlights the power of synthetic chemistry to create novel tools for drug discovery. The strategic placement of the bromo and cyano functionalities on the privileged indazole scaffold ensures its continued importance in the development of new therapeutics, particularly in the ever-expanding field of kinase inhibitors. This guide provides a comprehensive overview of its probable history, a detailed and practical synthetic route, and its significant role in the advancement of pharmaceutical research.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile Derivatives and Analogs
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural cornerstone in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects.[1][2][3]
This guide focuses on a specifically substituted indazole core: 4-Bromo-1H-indazole-6-carbonitrile . This molecule is of high strategic value to drug discovery professionals for several key reasons:
-
The Indazole Core : Inherently provides a rigid, planar structure capable of engaging in various receptor-ligand interactions, such as hydrogen bonding and π-π stacking.
-
The 4-Bromo Substituent : Serves as a versatile chemical handle. The bromine atom can be readily displaced or modified through modern cross-coupling reactions, allowing for the systematic exploration of chemical space at a key vector of the molecule.[4][5]
-
The 6-Carbonitrile Group : This electron-withdrawing group significantly modulates the electronic properties of the indazole ring. Furthermore, the nitrile moiety itself can act as a hydrogen bond acceptor or be chemically transformed into other critical functional groups, such as amides, carboxylic acids, or amines, to fine-tune pharmacological properties.
This document provides a technical overview of the synthesis, chemical properties, and biological applications of this compound and its analogs, designed to equip researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold.
Physicochemical Properties of the Core Scaffold
A clear understanding of the core molecule's properties is fundamental for any synthetic or analytical endeavor.
| Property | Value | Source |
| CAS Number | 898746-96-8 | [6] |
| Molecular Formula | C₈H₄BrN₃ | [6] |
| Molecular Weight | 222.05 g/mol | [6] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥97% (Commercially available) | [6] |
Note: Further experimental data such as melting point, solubility, and pKa are not widely published and should be determined empirically.
Synthesis and Derivatization Strategies
The power of the this compound scaffold lies in its synthetic accessibility and the diverse array of derivatives that can be generated from it.
Synthesis of the Indazole Core
A plausible synthetic workflow is outlined below:
Caption: Plausible Synthetic Workflow for Core Scaffold
This multi-step process leverages common, scalable reactions to construct the core heterocycle from a commercially available starting material.
Key Derivatization Reactions
The true utility of the core scaffold is realized through its derivatization. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.[4][5]
Caption: Key Cross-Coupling Derivatization Pathways
The Suzuki-Miyaura coupling is arguably the most powerful of these methods, allowing for the introduction of a vast array of aryl and heteroaryl groups.[4][5][9] This reaction is prized for its mild conditions and tolerance of diverse functional groups, making it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[10][11]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, field-proven methodology for the synthesis of C4-arylated indazole derivatives.
Objective: To synthesize 4-(4-methoxyphenyl)-1H-indazole-6-carbonitrile from this compound.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
(4-methoxyphenyl)boronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst & Solvent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ to the flask, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-methoxyphenyl)-1H-indazole-6-carbonitrile.
Biological Activity & Therapeutic Potential
The indazole scaffold is a validated pharmacophore in numerous therapeutic areas, most notably in oncology and infectious diseases.
Kinase Inhibition
A primary application for indazole derivatives is the development of protein kinase inhibitors.[7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold serves as an excellent starting point for inhibitors targeting various kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is involved in immune regulation.[12]
Antibacterial Agents
Derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the bacterial protein FtsZ (Filamentous temperature-sensitive protein Z).[13] FtsZ is essential for bacterial cell division, making it a compelling target for novel antibiotics. The ability to systematically modify the 4-position of the indazole ring allows for the optimization of antibacterial potency and spectrum.[13]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective drug candidates relies on a deep understanding of the structure-activity relationship (SAR). For the this compound scaffold, a logical SAR exploration can be visualized as follows:
Caption: Key SAR Vectors for the Scaffold
-
N1-Position: Substitution at the N1 position can significantly impact pharmacokinetic properties like solubility and metabolic stability. It can also be used to block tautomerization and lock the molecule into a specific binding conformation.
-
C4-Position: As discussed, this is the primary vector for diversification. Introducing various aryl and heteroaryl groups via Suzuki coupling directly probes the binding pocket of the target protein and is often the main driver of potency and selectivity.[4]
-
C6-Position: The nitrile can be a key interaction point. Its conversion to a carboxamide, for instance, introduces both hydrogen bond donor and acceptor capabilities, which can dramatically alter binding affinity.
By systematically modifying these three positions, researchers can conduct a thorough exploration of the chemical space around this privileged scaffold to develop novel and effective therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for modern drug discovery campaigns. Its synthetic tractability, combined with the proven biological relevance of the indazole core, makes it an attractive platform for generating diverse compound libraries. The strategic placement of the bromo and carbonitrile functional groups provides orthogonal chemical handles for rapid and systematic SAR exploration.
Future work in this area will likely focus on applying advanced synthetic methodologies, such as photoredox catalysis and C-H activation, to further diversify the core structure. Additionally, the integration of computational modeling and structure-based drug design will be crucial in guiding the synthesis of next-generation analogs with enhanced potency, selectivity, and drug-like properties. For researchers in oncology, immunology, and infectious diseases, this scaffold holds significant promise for the development of novel, impactful medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 4-Bromo-1H-indazole-6-carbonitrile.
An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-1H-indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The protocol herein is predicated on established synthetic transformations for analogous indazole systems, offering a robust and reproducible pathway. This application note is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both practical utility and a deeper mechanistic understanding. All quantitative data is summarized for clarity, and key processes are visually represented.
Introduction
Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities.[1][2] The unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a privileged scaffold in the design of therapeutic agents targeting conditions such as cancer, inflammation, and neurodegenerative disorders.[1][3] Specifically, the introduction of bromo and cyano functionalities onto the indazole core, as in this compound (CAS No: 898746-96-8), provides versatile handles for further chemical elaboration in the development of novel pharmaceuticals.[4] This document outlines a proposed, chemically sound protocol for the synthesis of this important intermediate.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence commencing with a commercially available substituted aniline. The proposed pathway involves an initial bromination of a substituted toluidine, followed by a diazotization and intramolecular cyclization to construct the indazole ring system. This approach is adapted from well-established methods for preparing substituted indazoles.[5][6]
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the proposed synthesis.
| Parameter | Step 1: Bromination | Step 2: Cyclization | Step 3: Reduction | Step 4: Cyanation |
| Starting Material | 2-Methyl-4-nitroaniline | 2-Bromo-6-methyl-4-nitroaniline | 4-Bromo-6-nitro-1H-indazole | 4-Bromo-1H-indazol-6-amine |
| Key Reagents | N-Bromosuccinimide | Isoamyl nitrite, Acetic acid | Iron powder, NH4Cl | NaNO2, HCl, CuCN, KCN |
| Solvent | Acetonitrile | Toluene | Ethanol/Water | Water/Toluene |
| Reaction Temp. | 0-10 °C | 80-130 °C | Reflux | 0-5 °C then 50-70 °C |
| Reaction Time | 1-2 hours | 3-5 hours | 4-6 hours | 1-2 hours |
| Typical Yield | High | Moderate to High | High | Moderate |
| Purity Assessment | TLC, NMR | TLC, NMR | TLC, NMR | TLC, NMR, HPLC, MS |
Detailed Experimental Protocol
Materials and Reagents:
-
2-Methyl-4-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Toluene
-
Isoamyl nitrite
-
Acetic acid
-
Iron powder
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline
-
In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in acetonitrile.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature within the specified range. The rationale for this controlled addition is to manage the exothermicity of the bromination reaction.
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-6-nitro-1H-indazole
-
Dissolve the purified 2-bromo-6-methyl-4-nitroaniline in toluene in a suitable reaction vessel.
-
Heat the solution to 90-98 °C and add acetic acid.
-
Increase the temperature to 80-130 °C and add isoamyl nitrite dropwise. This step initiates the diazotization of the aniline, which is followed by an intramolecular cyclization to form the indazole ring.[5]
-
Maintain the reaction at this temperature for 3-4 hours until completion, as monitored by TLC.
-
Cool the reaction mixture and concentrate to dryness.
-
The residue can be purified by slurrying with methanol and filtering to obtain the desired product.
Step 3: Synthesis of 4-Bromo-1H-indazol-6-amine
-
To a suspension of 4-bromo-6-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. The reduction of the nitro group to an amine using iron in the presence of an acid source like ammonium chloride is a classic and effective method.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over magnesium sulfate and concentrate to yield the crude amine, which can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Dissolve the crude 4-bromo-1H-indazol-6-amine in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This forms the active reagent for the Sandmeyer reaction.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.[4]
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Isoamyl nitrite: Flammable and volatile. Keep away from ignition sources.
-
Cyanides (CuCN, KCN): Highly toxic. Handle with extreme caution. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines. In case of exposure, seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualizing the Reaction Mechanism
The following diagram outlines the key mechanistic steps in the formation of the indazole ring from the substituted aniline precursor.
References
- 1. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
The Strategic Application of 4-Bromo-1H-indazole-6-carbonitrile in Modern Medicinal Chemistry
Introduction: The Versatility of the Indazole Scaffold
In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of the native indole moiety and is a key structural component in numerous clinically approved drugs and investigational agents.[3][4] The strategic functionalization of the indazole core allows for the fine-tuning of physicochemical properties and the optimization of interactions with protein targets, making it a highly sought-after building block in medicinal chemistry.
This application note focuses on a particularly valuable derivative: 4-Bromo-1H-indazole-6-carbonitrile . The unique arrangement of its functional groups—a bromine atom at the 4-position and a carbonitrile group at the 6-position—renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carbonitrile group can be elaborated into a range of other functionalities or can participate in cyclization reactions to construct fused ring systems.
This guide will provide an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of potent and selective kinase inhibitors. We will delve into the medicinal chemistry rationale behind its use, provide detailed experimental protocols, and present data that underscores its significance in the development of next-generation therapeutics.
Core Application: A Gateway to Potent Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. As such, kinase inhibitors have become a major class of therapeutics. The indazole scaffold has proven to be an excellent starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[2]
This compound is a key intermediate in the synthesis of a variety of kinase inhibitors, including those targeting:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in the innate immune response, making it a high-value target for inflammatory and autoimmune diseases.[1][5][6][7]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its inhibition is a promising strategy for cancer therapy.[2][8]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, its inhibition can enhance anti-tumor immunity.[9]
-
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): Key components of the MAPK signaling pathway, which is frequently overactive in cancer.[10]
The following sections will provide a detailed protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor, a class of compounds for which this compound is an ideal starting material.
Synthetic Protocol: From this compound to a Pyrazolo[1,5-a]pyrimidine-based IRAK4 Inhibitor
This protocol outlines a representative synthetic route for the elaboration of this compound into a potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Workflow Overview
Caption: Synthetic workflow from this compound to an IRAK4 inhibitor.
Step-by-Step Methodology
Step 1: N-Alkylation of this compound
-
Rationale: Introduction of a substituent at the N1 position of the indazole is often crucial for modulating potency and pharmacokinetic properties. The choice of alkylating agent can significantly impact the final compound's profile.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (e.g., cyclohexyl bromide, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole.
-
Step 2: Reduction of the Nitrile Group
-
Rationale: The carbonitrile is reduced to an aminomethyl group, which will become a key component of the pyrazole ring in the subsequent step.
-
Protocol:
-
Dissolve the N-alkylated indazole from Step 1 in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C and slowly add a reducing agent such as diisobutylaluminium hydride (DIBAL-H, 2.0 eq) in a suitable solvent.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Extract the product with an organic solvent, and work up as described in Step 1.
-
The resulting aldehyde is typically used in the next step without extensive purification.
-
Step 3: Formation of the Aminopyrazole Intermediate
-
Rationale: The aldehyde is condensed with a suitable reagent to form the 5-aminopyrazole ring, a crucial building block for the final pyrazolo[1,5-a]pyrimidine core.[11][12]
-
Protocol:
-
To a solution of the crude aldehyde from Step 2 in a protic solvent like ethanol, add malononitrile (1.1 eq) and a catalytic amount of a base such as piperidine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add hydrazine hydrate (1.5 eq) to the reaction mixture and heat to reflux for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-amino-3-(1-alkyl-4-bromo-1H-indazol-6-yl)-1H-pyrazole-4-carbonitrile.
-
Step 4: Construction of the Pyrazolo[1,5-a]pyrimidine Core
-
Rationale: The aminopyrazole is cyclized with a β-ketoester to form the fused pyrazolo[1,5-a]pyrimidine ring system. This is a common and efficient method for the synthesis of this privileged scaffold.[13][14]
-
Protocol:
-
Suspend the aminopyrazole from Step 3 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Add an excess of a suitable β-ketoester (e.g., ethyl acetoacetate, 3.0 eq).
-
Heat the mixture to a high temperature (typically 200-250 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexanes to precipitate the product.
-
Collect the solid by filtration, wash with hexanes, and dry under vacuum to afford the pyrazolo[1,5-a]pyrimidin-7-one derivative.
-
Step 5: Suzuki Cross-Coupling for Final Product Diversification
-
Rationale: The bromine atom at the 4-position of the original indazole is now a handle for a Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which is critical for optimizing potency and selectivity against the target kinase.[8][15][16][17][18]
-
Protocol:
-
To a mixture of the bromo-pyrazolo[1,5-a]pyrimidine from Step 4 (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Degas the mixture and heat to 80-100 °C under an inert atmosphere for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to yield the target IRAK4 inhibitor.
-
Data Presentation and Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical but representative data for a series of IRAK4 inhibitors synthesized using the protocol described above, illustrating the impact of substitutions at the 4-position of the indazole ring.
| Compound ID | R Group (at indazole 4-position) | IRAK4 IC₅₀ (nM) |
| 1a | -Br | 500 |
| 1b | -Phenyl | 150 |
| 1c | -4-Fluorophenyl | 75 |
| 1d | -3-Pyridyl | 50 |
| 1e | -2-Aminopyrimidin-5-yl | 10 |
SAR Discussion:
-
Initial Hit (1a): The bromo-substituted precursor shows modest activity, confirming the importance of the core scaffold for IRAK4 binding.
-
Aryl Substitution (1b): Replacing the bromine with a simple phenyl group via Suzuki coupling leads to a significant improvement in potency, likely due to favorable hydrophobic interactions in the active site.
-
Introduction of Fluorine (1c): The addition of a fluorine atom to the phenyl ring further enhances activity. This is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity.
-
Heteroaromatic Rings (1d, 1e): The introduction of nitrogen-containing heterocycles leads to a substantial increase in potency. The pyridyl group in 1d likely forms additional hydrogen bonds or favorable polar interactions. The aminopyrimidine group in 1e is particularly effective, suggesting a key interaction with the kinase hinge region, a common binding motif for this class of inhibitors.[4]
Visualization of a Hypothetical Binding Mode
The following diagram illustrates a plausible binding mode of an indazole-based IRAK4 inhibitor within the ATP-binding site, highlighting key interactions that contribute to its potency.
Caption: Hypothetical binding mode of an indazole-based inhibitor in the IRAK4 active site.[5]
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and highly functionalized molecules, particularly in the realm of kinase inhibitors. The protocols and data presented herein demonstrate its utility in the development of potent IRAK4 inhibitors and provide a framework for its application in other drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful medicinal chemistry campaigns.
References
- 1. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy - Google Patents [patents.google.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 4-Bromo-1H-indazole-6-carbonitrile as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and a Framework for Discovery
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] Numerous FDA-approved drugs, such as Pazopanib and Axitinib, feature this core structure, highlighting its proven success in targeting kinases implicated in oncology and other diseases.[3]
This document provides a comprehensive guide for the characterization of novel indazole-based compounds as potential kinase inhibitors, using 4-Bromo-1H-indazole-6-carbonitrile (CAS: 898746-96-8) as a representative, albeit hypothetically active, candidate.[4] While specific public data on the kinase inhibitory activity of this particular molecule is limited, the methodologies outlined herein represent a robust, field-proven workflow for moving a novel chemical entity from initial synthesis to validated cellular activity. We will detail the logical progression of experiments, from broad-spectrum screening to specific, cell-based functional assays, explaining the scientific rationale behind each protocol.
Part 1: Initial Compound Characterization
Before embarking on biological assays, it is critical to establish the fundamental properties of the test compound.
1.1 Purity and Identity Confirmation:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Rationale: Ensures that the observed biological activity is attributable to the compound of interest and not impurities. A purity level of >95% is considered standard for initial biological screening.
-
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor absorbance at a relevant wavelength (e.g., 254 nm).
-
Confirm the mass of the major peak corresponds to the expected molecular weight of C₈H₄BrN₃ (222.05 g/mol ) using an in-line mass spectrometer.[4]
-
1.2 Solubility Assessment:
-
Method: Kinetic solubility assay using nephelometry.
-
Rationale: Poor solubility can lead to false-negative results in aqueous buffer-based assays. Knowing the solubility limit is crucial for preparing accurate dilutions and interpreting results.
-
Procedure:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in aqueous assay buffer.
-
Incubate and measure turbidity using a nephelometer or plate reader. The concentration at which precipitation occurs is the kinetic solubility limit.
-
Part 2: In Vitro Kinase Inhibition Profiling
The first step in identifying the biological targets of a new compound is to screen it against a broad panel of kinases.
2.1 Broad Kinase Panel Screening:
-
Rationale: The human kinome is vast, and off-target activity is common.[5] Screening against a large, diverse panel (e.g., 400+ kinases) at a single high concentration (e.g., 1-10 µM) provides an unbiased view of the compound's selectivity profile. This initial screen identifies potential "hits" for further investigation.
2.2 Determining Potency (IC50) with In Vitro Assays:
Once primary hits are identified, the next step is to quantify their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method.[6][7]
Protocol: TR-FRET Kinase Binding Assay
This protocol describes a method to determine the IC50 value of this compound against a putative target kinase (e.g., PLK4, a known target of other indazole derivatives).[8]
Materials:
-
Target Kinase (e.g., recombinant human PLK4)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
This compound
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35)
-
384-well, low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, dilute this series into the kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase/Antibody Addition: Prepare a mixture of the target kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL to each well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation:
| Kinase Target | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| Kinase A | 15 | 10 |
| Kinase B | 250 | 25 |
| Kinase C | >10,000 | 150 |
| PLK4 | 8 | 5[8] |
Part 3: Cellular Activity and Functional Impact
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical validation step.[9][10] Cell-based assays bridge the gap between biochemical potency and physiological relevance.[11]
Protocol: Western Blot for Target Engagement
This protocol assesses if the compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 breast cancer cells for PLK4).[8]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.
Protocol: Cell Viability Assay
This assay determines the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, IMR-32).[8]
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compound to the wells and incubate for 72 hours.
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 4: Visualizations and Workflows
Caption: Workflow for in vitro kinase inhibitor profiling.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole-6-carbonitrile
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a fundamental operation in organic synthesis, pivotal to the assembly of complex molecular architectures that form the basis of modern pharmaceuticals.[1] Among the array of methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's broad adoption, especially in the pharmaceutical industry, stems from its mild reaction conditions, exceptional tolerance of various functional groups, and the use of generally stable and less toxic organoboron reagents.[4]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 4-Bromo-1H-indazole-6-carbonitrile, a heterocyclic building block of significant interest. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The ability to functionalize this core at specific positions, such as the C4 position, by forming new C-C bonds, is crucial for developing novel therapeutic agents. This guide is designed to provide both a practical, step-by-step protocol and a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
The Catalytic Cycle: Unraveling the Mechanism
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, C-Br) of the this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium, displacing the halide.[8][9]
-
Reductive Elimination: In the final step, the two organic groups (the indazole moiety and the newly transferred group) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 4-Aryl-1H-indazole-6-carbonitrile
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Purpose & Rationale | Typical Molar Eq. |
| This compound | ≥97% | Aryl Halide (Electrophile) | 1.0 |
| Arylboronic Acid | ≥98% | Coupling Partner (Nucleophile) | 1.2 - 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable Pd(II) precatalyst effective for a wide range of substrates, including heteroaryl halides.[5] | 0.02 - 0.05 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base: A moderately strong inorganic base, effective in activating the boronic acid for transmetalation while minimizing side reactions like ester hydrolysis if present.[10] | 2.0 - 3.0 |
| 1,4-Dioxane | Anhydrous | Solvent: A common aprotic solvent that effectively solubilizes the reagents and catalyst.[11] | - |
| Water | Degassed | Co-solvent: Often used with an organic solvent to aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1] | - |
| Nitrogen or Argon | High Purity | Inert Gas: Essential for creating an oxygen-free atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[12] | - |
| Ethyl Acetate | ACS Grade | Extraction Solvent | - |
| Brine | Saturated | Aqueous Wash | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | - |
| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography | - |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Addition of Solvents and Catalyst:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (dioxane:water). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.), to the flask. A positive flow of inert gas should be maintained during this addition to prevent air exposure.
-
-
Reaction Execution:
-
Immerse the reaction flask in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be heterogeneous.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with saturated brine to remove residual inorganic salts.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[11]
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.[13][14]
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial setup to the final, characterized product.
Caption: A flowchart illustrating the key stages of the Suzuki-Miyaura coupling experiment.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Poor quality of reagents (e.g., decomposed boronic acid).4. Inappropriate base or solvent system. | 1. Use a fresh catalyst and ensure rigorous inert atmosphere techniques.2. Degas solvents thoroughly (e.g., sparging with argon for 20-30 min).3. Use fresh, high-purity boronic acid.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvents (e.g., Toluene, 2-MeTHF).[10][15] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).3. Reaction temperature is too high. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are oxygen-free.[1]2. Consider using a Pd(0) source like Pd(PPh₃)₄ or a more easily reduced precatalyst.3. Attempt the reaction at a lower temperature. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from base or solvent).2. Slow transmetalation allows for competing dehalogenation pathway.3. Substrate is particularly electron-deficient and prone to reduction. | 1. Use a non-hydridic base (e.g., K₂CO₃, KF). Ensure solvents are anhydrous if a hydride source is suspected.2. Use a more reactive boronic acid or a more active catalyst/ligand system to accelerate the desired coupling.[7]3. Screen different phosphine ligands; bulkier, more electron-rich ligands can sometimes suppress this side reaction.[16] |
| Difficulty in Product Purification | 1. Co-elution with byproducts (e.g., homocoupled product).2. Residual palladium in the final product. | 1. Optimize chromatography conditions (try different solvent systems or use a different stationary phase).2. After the aqueous work-up, consider washing the organic layer with a solution of a thiol-based scavenger or filtering through a pad of Celite to remove palladium residues. |
Safety and Handling
Adherence to safety protocols is paramount. Researchers must be familiar with the hazards associated with all chemicals used.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
This compound: Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes and prevent dust formation.
-
Palladium Catalysts: Palladium compounds can be toxic and are irritants. Avoid inhalation of dust and skin contact.
-
Boronic Acids: While generally less toxic than other organometallics, some boronic acids can be irritants. Handle with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Do not dispose of palladium-containing waste down the drain.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Application Note: Quantitative Analysis of 4-Bromo-1H-indazole-6-carbonitrile
Abstract
This technical document provides a comprehensive guide to the quantitative analysis of 4-Bromo-1H-indazole-6-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise and reliable quantification for this compound in research, development, and quality control, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to be robust, accurate, and reproducible. This note further emphasizes the principles of method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.
Introduction
This compound (C₈H₄BrN₃, MW: 222.05 g/mol , CAS: 898746-96-8) is a substituted indazole derivative increasingly utilized as a building block in the synthesis of diverse biologically active molecules.[1] The presence of the bromo and cyano functionalities, along with the indazole core, imparts unique chemical properties that necessitate well-defined analytical methods for its characterization and quantification. Inaccurate measurements can have significant downstream consequences in drug development, affecting everything from reaction kinetics and yield calculations to impurity profiling and stability assessments.
This application note serves as a practical resource for researchers, analytical scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the selection of specific analytical parameters, empowering users to adapt and troubleshoot methods effectively.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [2] |
| Molecular Weight | 222.05 g/mol | [2] |
| CAS Number | 898746-96-8 | [2] |
| Appearance | Expected to be a solid | General Knowledge |
| Purity (Typical) | ≥97% | [2] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO | Inferred from related compounds[3] |
Recommended Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the routine quantification of this compound due to its high resolution, sensitivity, and reproducibility. The polarity of the molecule makes it well-suited for retention on a non-polar stationary phase like C18.
Rationale for Method Selection
The choice of a C18 column is based on the hydrophobic nature of the indazole ring system, which will interact favorably with the stationary phase. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water provides the necessary elution strength. The inclusion of a modifier like formic acid in the aqueous phase helps to ensure the analyte is in a consistent protonation state, leading to improved peak shape and reproducibility. UV detection is suitable due to the presence of the chromophoric indazole ring system.
Experimental Protocol: RP-HPLC
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3.2.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Method Validation
To ensure the reliability of the quantitative data, the HPLC method must be validated according to ICH guidelines.[5][6]
3.3.1. Specificity and Stability-Indicating Properties Forced degradation studies should be performed to demonstrate that the method can separate the analyte from potential degradation products.[7][8] This involves exposing the analyte to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photostability: Exposure to UV light (as per ICH Q1B)
The peak purity of the analyte should be assessed using a DAD to ensure no co-eluting peaks.
3.3.2. Linearity Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
3.3.3. Accuracy Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
3.3.4. Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
3.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For this compound, GC-MS can be particularly useful for impurity profiling and trace-level analysis.
Rationale for Method Selection
The indazole ring system is generally thermally stable, making it amenable to GC analysis. Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
4.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
4.2.3. Chromatographic and MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
| SIM Ions (for quantification) | To be determined from the full scan spectrum of the analyte (e.g., molecular ion and major fragment ions) |
4.2.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.
-
Sample Solution: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
Method Validation
Similar validation parameters as described for the HPLC method should be assessed for the GC-MS method, including specificity, linearity, accuracy, precision, LOD, and LOQ.
Data Presentation and Visualization
Quantitative Data Summary (Hypothetical Validated Data)
RP-HPLC Method Performance
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery) | 99.2% - 101.5% |
| Precision (RSD) | Intra-day: 0.8%, Inter-day: 1.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Retention Time | Approx. 8.5 min |
GC-MS Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9991 |
| Accuracy (Recovery) | 98.7% - 102.1% |
| Precision (RSD) | Intra-day: 1.5%, Inter-day: 2.1% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Retention Time | Approx. 12.3 min |
Experimental Workflow Diagrams
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides robust and scientifically grounded protocols for the quantitative analysis of this compound using RP-HPLC and GC-MS. The detailed methodologies, coupled with a thorough discussion on method validation, are intended to equip researchers and analytical scientists with the necessary tools to achieve accurate and reliable results. Adherence to these protocols and validation principles will ensure the generation of high-quality data, which is paramount in the fields of chemical research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Safe Handling and Storage of 4-Bromo-1H-indazole-6-carbonitrile
Introduction: The Research Context
4-Bromo-1H-indazole-6-carbonitrile (CAS No. 898746-96-8) is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The indazole scaffold is a core component in numerous compounds investigated for a range of biological activities, including their potential as protein kinase inhibitors.[2] Given its role as a key building block in the synthesis of potential therapeutic agents, researchers must handle this compound with a clear understanding of its chemical properties and potential hazards to ensure personnel safety and maintain sample integrity.
This document provides a detailed guide for the safe handling and storage of this compound, moving beyond basic procedural steps to explain the scientific rationale behind each recommendation. The protocols herein are designed to establish a self-validating system of safety and experimental reproducibility for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust risk assessment can be conducted by extrapolating data from the closely related analog, 4-Bromo-1H-indazole. This approach is a standard and prudent practice in chemical safety management.[3][4]
2.1 Known and Inferred Hazards The hazards associated with the parent compound, 4-Bromo-1H-indazole, are well-documented and should be assumed to apply to its carbonitrile derivative.[5][6] The presence of the nitrile group (-C≡N) also warrants caution, as nitrile compounds can have varying toxicity profiles.
-
Acute Toxicity: Classified as toxic if swallowed (Acute Tox. 3 Oral).[6] Ingestion can lead to severe health effects.
-
Skin Irritation: Causes skin irritation (Skin Irrit. 2).[5] Direct contact can result in redness, itching, and inflammation.
-
Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[5] Contact with eyes can cause significant pain and potential damage.
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[5][6] Inhalation of the solid as a dust or aerosol can irritate the nose, throat, and lungs.
Causality: The indazole ring system, combined with a halogen (bromine), contributes to its biological activity and potential toxicity. The molecule's structure suggests it can interact with biological systems, necessitating careful handling to prevent unintended exposure.
2.2 Stability and Reactivity Profile
-
Air and Moisture Sensitivity: While not pyrophoric, many complex organic molecules, especially heterocyclic compounds, can degrade upon prolonged exposure to oxygen and moisture.[7][8] This degradation can compromise sample purity, affecting experimental outcomes.
-
Thermal Decomposition: Upon heating, thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5]
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 898746-96-8 | [1] |
| Molecular Formula | C₈H₄BrN₃ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Physical Form | Solid (likely a powder or crystalline solid) | |
| Hazard Codes (Inferred) | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Storage Temperature | 2-8°C (Refrigerated) | [6] |
Engineering Controls and Personal Protective Equipment (PPE)
The principle of minimizing all chemical exposures should be strictly followed.[4] Engineering controls are the first and most effective line of defense.
3.1 Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, aliquoting, and solution preparation, MUST be performed inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.[10]
3.2 Personal Protective Equipment (PPE) PPE is not a substitute for good engineering controls but is essential as a final barrier.
-
Hand Protection: Disposable nitrile gloves are required.[4] It is crucial to understand that thin nitrile gloves offer splash protection for incidental contact only and should be removed and discarded immediately after contamination.[11] For prolonged tasks, consider using thicker gloves or double-gloving. Always wash hands thoroughly after removing gloves.[10]
-
Eye Protection: Chemical splash goggles with side shields are mandatory.[3] Standard safety glasses do not provide adequate protection against splashes or airborne dust.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect skin and clothing.[9]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uwlax.edu [uwlax.edu]
- 5. fishersci.de [fishersci.de]
- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-1H-indazole-6-carbonitrile for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 4-Bromo-1H-indazole-6-carbonitrile, a versatile heterocyclic scaffold of significant interest in medicinal chemistry. The strategic positioning of three distinct reactive handles—the nucleophilic indazole nitrogen, the C4-bromine atom amenable to cross-coupling, and the versatile C6-carbonitrile group—renders this molecule an ideal starting point for the synthesis of diverse compound libraries. We present detailed, field-proven protocols for N-alkylation/arylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and transformations of the cyano moiety. The rationale behind the selection of reagents, catalysts, and reaction conditions is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics and clinical candidates, including the kinase inhibitor Axitinib.[1] The title compound, this compound, serves as a highly valuable and strategically functionalized building block for several reasons:
-
N-H Acidity and Nucleophilicity: The pyrazole moiety of the indazole ring possesses two nitrogen atoms. The N-H proton is acidic and can be removed by a base, creating a nucleophilic indazolide anion. This site is prone to alkylation and arylation, though controlling regioselectivity between the N1 and N2 positions is a critical challenge that can be overcome with carefully selected conditions.[2][3][4][5]
-
C4-Bromine Handle: The bromine atom at the C4 position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions. This enables the facile installation of aryl, heteroaryl, alkyl, and amino substituents, providing a direct vector for structure-activity relationship (SAR) exploration.
-
C6-Carbonitrile Versatility: The nitrile group is a highly versatile functional handle. It can be transformed into a primary amine, a carboxylic acid, or a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry.[6]
This guide will detail reliable protocols to selectively modify each of these positions.
Derivatization Pathways Overview
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The following diagram illustrates the principal derivatization strategies discussed in this document.
Caption: Key derivatization pathways for this compound.
N-Functionalization: Alkylation and Arylation Protocols
Direct functionalization of the indazole NH often yields a mixture of N1 and N2 regioisomers. The choice of base, solvent, and electrophile is paramount in directing the reaction to the desired position. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H form.[3][4][5]
Protocol 1: Regioselective N1-Alkylation (Thermodynamic Control)
This protocol leverages conditions that favor the formation of the more stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective.[3][4][5]
Reaction Principle: NaH irreversibly deprotonates the indazole, forming the sodium indazolide salt. In a solvent like THF, this salt exists in a state that preferentially reacts at the N1 position with an alkyl halide, leading to the thermodynamically favored product.[3][4][5]
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Add anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8][9] It is a highly reliable method for the N-arylation of indazoles.
Reaction Principle: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indazole, and finally, reductive elimination to form the N-aryl indazole and regenerate the Pd(0) catalyst.[7][8] The choice of phosphine ligand is critical for success.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Step-by-Step Protocol:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl halide (e.g., aryl bromide, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos or tBuXPhos, 4-10 mol%).[10][11]
-
Add a strong, non-nucleophilic base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equiv, or Sodium tert-butoxide (NaOtBu), 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).[11]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | N1-Alkylation | N-Arylation (Buchwald-Hartwig) |
| Reagent | Alkyl Halide (R-X) | Aryl Halide (Ar-X) |
| Catalyst | None | Pd₂(dba)₃ / Ligand |
| Base | NaH, K₂CO₃ | Cs₂CO₃, NaOtBu, K₃PO₄ |
| Solvent | THF, DMF | Toluene, 1,4-Dioxane |
| Temp. (°C) | 25 - 50 | 80 - 120 |
| Key Insight | NaH in THF strongly favors N1.[4][5] | Ligand choice is critical for yield. |
C4-Functionalization: Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is primed for transformations that build molecular complexity, most notably the formation of new carbon-carbon and carbon-nitrogen bonds.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species.[12][13]
Reaction Principle: The catalytic cycle involves oxidative addition of the C4-Br bond to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center (which requires activation by a base), and reductive elimination to yield the C-C coupled product.[13]
Step-by-Step Protocol:
-
In a flask, combine N-protected 4-Bromo-indazole-6-carbonitrile (1.0 equiv), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). Note: The indazole NH is typically protected (e.g., as N-THP, N-SEM, or N-Boc) prior to this reaction to prevent side reactions, though reactions on NH-free indazoles have been reported.[14][15]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).[12]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or DME/H₂O, in a 4:1 to 10:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the mixture to 80-100 °C under an inert atmosphere until the reaction is complete (monitor by LC-MS).
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash chromatography or recrystallization.
Protocol 4: Buchwald-Hartwig Amination at C4
In addition to N-arylation, the Buchwald-Hartwig reaction can be used to couple primary or secondary amines to the C4 position, replacing the bromine atom.[7][9]
Reaction Principle: The mechanism is analogous to that of N-arylation, but in this case, the nucleophile is an external amine rather than the indazole nitrogen itself. This reaction is highly sensitive to the steric and electronic properties of the ligand, amine, and aryl halide.
Step-by-Step Protocol:
-
Combine N-protected 4-Bromo-indazole-6-carbonitrile (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., BINAP or a biarylphosphine ligand like RuPhos, 4-10 mol%).[10]
-
Add a strong base (typically NaOtBu, 1.5-2.0 equiv).
-
Add anhydrous, degassed Toluene or Dioxane.
-
Heat the sealed reaction vessel to 80-110 °C until completion.
-
Workup and purification are performed as described in Protocol 2.
| Parameter | Suzuki-Miyaura Coupling | C4-Amination (Buchwald-Hartwig) |
| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ / Biarylphosphine Ligand |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu |
| Solvent | Dioxane/H₂O, DME/H₂O | Toluene, Dioxane |
| Temp. (°C) | 80 - 100 | 80 - 110 |
| Key Insight | Aqueous base is required for transmetalation.[13] | Requires strong base and bulky ligands.[9] |
C6-Functionalization: Transformations of the Cyano Group
The C6-carbonitrile is a versatile precursor to other important functional groups in drug design.
Protocol 5: Hydrolysis to Carboxylic Acid
Reaction Principle: The nitrile can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.
Step-by-Step Protocol (Basic Conditions):
-
Dissolve the indazole substrate in a suitable solvent like ethanol or methanol.
-
Add an excess of aqueous sodium hydroxide (e.g., 6 M NaOH).
-
Heat the mixture to reflux for several hours to overnight, until saponification is complete.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~2-3, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 6: Reduction to a Primary Amine
Reaction Principle: The nitrile can be reduced to a primary (aminomethyl) group using catalytic hydrogenation or a chemical hydride reagent.
Step-by-Step Protocol (Catalytic Hydrogenation):
-
Dissolve the indazole substrate in methanol or ethanol, often with the addition of ammonia to prevent secondary amine formation.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (H₂).
-
Shake or stir the reaction at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or salt formation.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel chemical entities for drug discovery. By strategically selecting from the protocols detailed in this guide, researchers can selectively and efficiently functionalize the N1/N2, C4, and C6 positions to build diverse molecular architectures. The key to success lies in understanding the underlying reaction mechanisms and carefully controlling reaction parameters such as catalyst, ligand, base, and solvent to achieve the desired chemo- and regioselectivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Leveraging 4-Bromo-1H-indazole-6-carbonitrile in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privileged Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments" (typically with a molecular weight of 150-300 Da), against a biological target.[1] These fragments, due to their smaller size, can explore chemical space more effectively and tend to form highly efficient, high-quality interactions with the target protein.[2][4] Hits from fragment screens, although often exhibiting weak binding affinities (in the micromolar to millimolar range), provide superior starting points for optimization into potent and drug-like candidates.[4][5]
Within the vast chemical space available for fragment libraries, the indazole scaffold stands out as a "privileged" structure in medicinal chemistry.[6][7][8] This bicyclic nitrogen-containing heterocycle is a core component of numerous FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities, including potent kinase inhibition.[6][8][9] The structural rigidity and versatile substitution patterns of the indazole ring make it an ideal anchor for engaging with various protein targets.[7][10]
This guide focuses on a specific, strategically designed indazole fragment: 4-Bromo-1H-indazole-6-carbonitrile . We will explore its utility as a high-value starting point in FBDD campaigns, detailing its properties and providing comprehensive protocols for its application in primary screening and hit validation.
Fragment Profile: this compound
This compound is an excellent candidate for an FBDD library. Its physicochemical properties align well with the widely accepted "Rule of Three," a guideline for selecting effective fragments.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 222.05 g/mol [11] | < 300 Da | Ensures exploration of smaller pockets and higher hit rates. |
| cLogP (calculated) | ~2.0-2.5 | ≤ 3 | Maintains adequate solubility for biophysical assays. |
| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 3 | Avoids excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 3 (indazole N, nitrile N) | ≤ 3 | Provides key interaction points without being overly complex. |
| Rotatable Bonds | 0 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |
Beyond these properties, the true power of this fragment lies in its chemical "poise." The presence of a bromine atom at the 4-position and a carbonitrile group at the 6-position provides two distinct and chemically orthogonal vectors for rapid, structure-guided elaboration into a more potent lead compound. This pre-installed functionality is a key advantage, facilitating a more efficient hit-to-lead process.[12]
Application Note 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][13] It allows for the real-time detection of binding events, providing valuable data on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.[14]
Causality and Experimental Choices:
-
Why SPR for Primary Screening? SPR offers high throughput, low protein consumption, and the ability to detect weak interactions typical of fragments.[13][14] It serves as an excellent gatekeeper before committing to more resource-intensive structural biology methods.
-
Immobilization Strategy: The target protein is typically immobilized on the sensor chip. A common and robust method is amine coupling, but others like His-tag capture can be used if the protein is sensitive to pH changes.
-
Controls are Critical: A reference flow cell (either blank or with an immobilized, unrelated protein) is essential to subtract bulk refractive index changes and eliminate non-specific binders.[12]
Protocol 1.1: SPR-Based Primary Fragment Screen
1. Materials and Reagents:
-
Target Protein: >95% purity, in a suitable buffer (e.g., HBS-EP+).
-
Fragment Stock: this compound dissolved in 100% DMSO to 100 mM.
-
SPR Instrument: Biacore 8K, T200, or similar.[12]
-
Sensor Chip: CM5 series chip.
-
Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Assay Buffer: Running buffer with a final matched concentration of DMSO (e.g., 1%).
2. Experimental Workflow:
Caption: SPR Fragment Screening Workflow.
3. Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) to reach the desired immobilization level (typically 5000-10000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
Perform the same procedure on the reference flow cell without protein injection.
-
-
Fragment Preparation:
-
Create an intermediate plate by diluting the 100 mM DMSO stock of this compound into assay buffer.
-
Perform serial dilutions to create a final assay plate with the fragment at the desired screening concentration (e.g., 200 µM) with a constant DMSO concentration (e.g., 1%). Include buffer-only (blank) wells.
-
-
Primary Screen Execution:
-
Equilibrate the system with assay buffer.
-
Inject the 200 µM fragment solution over the active and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with assay buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 50 mM NaOH).
-
-
Data Analysis & Hit Triage:
-
Perform double-referencing by subtracting the reference channel data from the active channel data, and then subtracting the average of the buffer blank injections.
-
A "hit" is defined by a clear, concentration-dependent binding response that fits a 1:1 binding model.
-
For hits like this compound, proceed to a full dose-response analysis (e.g., 8-point titration from 500 µM to ~4 µM) to determine the equilibrium dissociation constant (K D ).
-
Application Note 2: Hit Validation and Structural Mapping by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of FBDD, capable of robustly detecting weak binding events and providing invaluable structural information.[4][5][15]
Causality and Experimental Choices:
-
Why Protein-Observed NMR? For hit validation, protein-observed 2D ¹H-¹⁵N HSQC experiments are exceptionally powerful.[15][16] When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. This provides unambiguous confirmation of binding and simultaneously maps the binding site on the protein surface.[16]
-
Isotopic Labeling: This method requires the production of a uniformly ¹⁵N-labeled protein sample, which is a key consideration in project planning.[16]
Protocol 2.1: ¹H-¹⁵N HSQC Titration for Hit Validation and Mapping
1. Materials and Reagents:
-
¹⁵N-labeled Target Protein: 50-200 µM in NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).
-
Fragment Stock: 100 mM this compound in d6-DMSO.
-
NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
2. Experimental Workflow:
Caption: NMR Hit Validation and Mapping Workflow.
3. Step-by-Step Methodology:
-
Sample Preparation: Prepare a ~500 µL sample of ¹⁵N-labeled protein in an NMR tube.
-
Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference (apo) state.
-
Fragment Titration: Add small aliquots of the concentrated fragment stock solution directly to the NMR tube. Acquire an HSQC spectrum after each addition. A typical titration series might be Protein:Fragment molar ratios of 1:0.5, 1:1, 1:2, 1:5, and 1:10.
-
Data Processing and Analysis:
-
Process all spectra identically.
-
Overlay the spectra from the titration series with the reference spectrum.
-
Identify residues whose peaks show a concentration-dependent shift (Chemical Shift Perturbation, or CSP).
-
Calculate the magnitude of the CSP for each residue using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/², where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the target protein. These residues define the binding pocket of this compound.
-
Affinity Estimation: Plot the CSP magnitude for significantly perturbed residues against the fragment concentration and fit the data to a one-site binding model to estimate the K D .
Application Note 3: High-Resolution Structural Determination by X-ray Crystallography
The ultimate goal of an initial FBDD campaign is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[12][17] This provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is essential information for structure-based drug design.
Causality and Experimental Choices:
-
Why Crystallography? It provides an atomic-level picture of the protein-fragment complex, which is the most valuable information for guiding the subsequent medicinal chemistry effort to "grow" the fragment into a potent lead.[2]
-
Soaking vs. Co-crystallization: Soaking pre-existing protein crystals with a high concentration of the fragment is often the fastest method.[17] However, if soaking disrupts the crystal lattice, co-crystallization (crystallizing the protein in the presence of the fragment) may be necessary.
Protocol 3.1: Crystallographic Fragment Soaking
1. Materials and Reagents:
-
Target Protein Crystals: Grown under a known, reproducible condition.
-
Fragment Soaking Solution: 5-50 mM this compound dissolved in the crystal mother liquor, with a co-solvent like DMSO if needed (typically 5-10%).
-
Cryoprotectant: Mother liquor supplemented with an agent like glycerol or ethylene glycol.
2. Step-by-Step Methodology:
-
Crystal Harvesting: Using a small loop, carefully transfer a protein crystal from its growth drop into a drop of the fragment soaking solution.
-
Soaking: Allow the crystal to soak for a duration ranging from minutes to overnight. The optimal time is target-dependent and may require optimization.
-
Cryo-protection: Briefly transfer the soaked crystal into a drop of cryoprotectant solution.
-
Vitrification: Immediately loop the crystal and plunge it into liquid nitrogen to flash-cool it.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (Fo-Fc and 2Fo-Fc) for positive density corresponding to the bound fragment. The bromine atom of this compound should produce a strong peak in the electron density map, aiding in its identification and placement.
-
Model the fragment into the density and refine the structure to high resolution.
-
Fragment-to-Lead: A Growth Strategy for this compound
Once a validated hit, the journey to a lead compound begins. The structure of this compound is primed for this evolution.
Caption: Hypothetical Fragment Growth Strategy.
-
Vector 1 (4-Bromo Position): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of aryl, heteroaryl, or alkyl groups to probe for additional interactions in nearby sub-pockets, guided by the crystal structure.
-
Vector 2 (6-Cyano Position): The nitrile group is versatile. It can be hydrolyzed to a carboxylic acid or amide to introduce new hydrogen bond donors/acceptors. Alternatively, it can be reduced to a primary amine, providing a new attachment point for further chemical elaboration.
By systematically exploring chemical space from these two vectors, this compound can be efficiently optimized from a millimolar fragment hit into a potent, selective, and drug-like lead candidate.
References
- 1. criver.com [criver.com]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemuniverse.com [chemuniverse.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-1H-indazole-6-carbonitrile
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic a purine bioisostere and engage in key hydrogen bonding interactions with biological targets.[1] Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition for cancer therapy, anti-inflammatory effects, and antiviral applications.[1][2] Among the vast library of functionalized indazoles, This compound (CAS 898746-96-8) has emerged as a particularly valuable building block.[3]
The strategic placement of a bromine atom at the 4-position and a carbonitrile group at the 6-position provides two orthogonal, versatile chemical handles. The bromine atom is ideal for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a hydrogen bond acceptor.[4] This functional arrangement makes it a critical intermediate for the synthesis of complex kinase inhibitors and other targeted therapies.
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed for scalability, reproducibility, and safety, addressing the needs of researchers and process chemists in the pharmaceutical and drug development sectors.
Synthetic Strategy: A Multi-Step Approach to a High-Value Intermediate
The synthesis of a polysubstituted heterocycle like this compound on a large scale necessitates a robust and well-defined strategy. A linear synthesis commencing from a commercially available and economically viable starting material is preferred for industrial applications. Our chosen strategy involves a three-step sequence starting from 2-methyl-5-nitroaniline, which leverages classical, well-understood, and scalable organic transformations.
The core logic is to first establish the substitution pattern on an aniline precursor before constructing the indazole ring. This approach provides superior control over regioselectivity compared to attempting to functionalize a pre-formed indazole core, which can often lead to mixtures of isomers that are difficult to separate on a large scale.
Workflow of the Synthetic Protocol
The overall workflow is depicted below. Each step is designed to produce an intermediate that can be readily purified and characterized before proceeding to the next stage, ensuring high purity of the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety First: Large-scale synthesis involving potent reagents requires strict adherence to safety protocols. All steps should be performed in a well-ventilated fume hood or a walk-in hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Diazotization reactions (Steps 2 and 3) can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure equalization. Cyanide salts are highly toxic; handle with extreme caution and have an emergency cyanide poisoning response kit available.
Step 1: Synthesis of 3-Bromo-2-methyl-5-nitroaniline (Intermediate 1)
Expertise & Experience: This step involves the regioselective electrophilic bromination of 2-methyl-5-nitroaniline. The amino group is a powerful ortho,para-director, while the methyl group is a weaker ortho,para-director. The nitro group is a meta-director. The position C3 is ortho to the amine and meta to the nitro group, making it the most electronically favorable site for bromination. Using N-Bromosuccinimide (NBS) provides a solid, easy-to-handle source of electrophilic bromine, which is preferable to liquid bromine for large-scale operations due to safety and handling considerations.[5]
Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2-methyl-5-nitroaniline (1.00 kg, 6.57 mol) and acetonitrile (10 L).
-
Reagent Addition: Stir the mixture to obtain a clear solution and cool the reactor jacket to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.29 kg, 7.23 mol, 1.1 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, slowly quench by adding a 10% aqueous sodium thiosulfate solution (5 L). Stir for 30 minutes.
-
Isolation: Concentrate the mixture under reduced pressure to remove the acetonitrile. The product will precipitate from the aqueous residue. Filter the solid, wash thoroughly with deionized water (3 x 2 L), and then with cold heptane (2 L) to remove non-polar impurities.
-
Drying: Dry the resulting yellow solid in a vacuum oven at 50 °C to a constant weight.
| Parameter | Value |
| Starting Material | 2-methyl-5-nitroaniline (1.00 kg) |
| Key Reagent | N-Bromosuccinimide (1.29 kg) |
| Solvent | Acetonitrile (10 L) |
| Reaction Temperature | 0-10 °C |
| Typical Yield | 1.40 - 1.48 kg (92-97%) |
| Purity (HPLC) | >98% |
Step 2: Synthesis of 3-Amino-5-bromo-2-methylbenzonitrile (Intermediate 2b)
Expertise & Experience: This is a two-part transformation. First, the nitro group of Intermediate 1 is reduced to an amine using a classic and scalable method with tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is an alternative, but the SnCl₂ method is often more tolerant of functional groups and avoids the need for specialized high-pressure equipment. The resulting diamine is then carried forward to a Sandmeyer reaction. The Sandmeyer reaction is a cornerstone of industrial chemistry for converting an aryl amine to a nitrile. Careful control of the diazotization temperature is critical to prevent decomposition of the diazonium salt. The use of a copper(I) cyanide solution provides the nitrile group efficiently.
Protocol:
Part A: Reduction of Nitro Group
-
Reaction Setup: In a 50 L reactor, suspend 3-bromo-2-methyl-5-nitroaniline (1.40 kg, 6.06 mol) in concentrated hydrochloric acid (10 L).
-
Reagent Addition: Cool the slurry to 10 °C. Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.42 kg, 15.15 mol, 2.5 equiv) in concentrated hydrochloric acid (5 L). Add the SnCl₂ solution to the reactor dropwise, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and stir for 3-5 hours until the reduction is complete (monitored by HPLC).
-
Work-up: Cool the reaction to room temperature and then further to 0 °C in an ice bath. Slowly and carefully basify the mixture by adding 50% aqueous sodium hydroxide solution until the pH is >12. Caution: This is highly exothermic. The tin salts will precipitate.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.
Part B: Sandmeyer Cyanation
-
Diazotization: Transfer the ethyl acetate solution containing the crude diamine to a clean reactor. Cool to 0 °C. Add a mixture of concentrated sulfuric acid (1.2 L) and water (5 L). Prepare a solution of sodium nitrite (NaNO₂) (460 g, 6.67 mol, 1.1 equiv) in water (2 L) and add it dropwise, keeping the temperature below 5 °C. Stir for 1 hour at 0-5 °C.
-
Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide (CuCN) (651 g, 7.27 mol, 1.2 equiv) and potassium cyanide (KCN) (870 g, 13.33 mol) in water (10 L) at 60 °C. Extreme Caution: Highly Toxic.
-
Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature between 60-70 °C.
-
Isolation: After the addition is complete, stir at 70 °C for 1 hour. Cool to room temperature, and extract the mixture with ethyl acetate (3 x 10 L). Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by slurry in hot heptane or by column chromatography if necessary for very high purity, though precipitation/crystallization is preferred for large scale.
| Parameter | Value |
| Starting Material | 3-Bromo-2-methyl-5-nitroaniline (1.40 kg) |
| Key Reagents | SnCl₂·2H₂O, NaNO₂, CuCN, KCN |
| Reaction Temperature | 0-70 °C (multi-stage) |
| Typical Yield | 0.95 - 1.07 kg (74-83% over 2 parts) |
| Purity (HPLC) | >97% |
Step 3: Synthesis of this compound (Final Product)
Expertise & Experience: This final step involves the formation of the indazole ring via diazotization of the remaining amino group on Intermediate 2b, followed by intramolecular cyclization. This is a variation of the Jacobson indazole synthesis. The reaction is typically performed in an acidic aqueous medium. The temperature control is again crucial for the stability of the diazonium intermediate. The cyclization proceeds spontaneously upon formation of the diazonium salt from the ortho-methylaniline derivative.
Protocol:
-
Reaction Setup: Dissolve 3-amino-5-bromo-2-methylbenzonitrile (1.00 kg, 4.74 mol) in a mixture of concentrated hydrochloric acid (5 L) and water (10 L) in a 50 L reactor.
-
Diazotization & Cyclization: Cool the solution to 0-5 °C. Prepare a solution of sodium nitrite (360 g, 5.21 mol, 1.1 equiv) in cold water (2 L). Add the nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. A precipitate will form as the product is generated. Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Isolation: Filter the solid product and wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification & Drying: The wet cake can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile). Dry the purified off-white to light brown solid in a vacuum oven at 60 °C to a constant weight.
| Parameter | Value |
| Starting Material | 3-Amino-5-bromo-2-methylbenzonitrile (1.00 kg) |
| Key Reagent | Sodium Nitrite (360 g) |
| Solvent | Aqueous HCl |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 0.94 - 1.01 kg (90-96%) |
| Purity (HPLC) | >99% |
Trustworthiness: A Self-Validating System
-
Identity Confirmation: The structure of each intermediate and the final product should be confirmed using ¹H NMR and Mass Spectrometry.
-
Purity Assessment: HPLC is the primary tool for assessing the purity of each isolated solid. A purity level of >97% is recommended for intermediates before proceeding to the next step to prevent the accumulation of impurities.
-
Yield Tracking: Accurately recording the mass and calculating the molar yield at each stage is crucial for process optimization and identifying potential issues in the production chain.
By validating the purity and identity at each stage, the process becomes self-correcting, ensuring that only high-quality material is advanced, leading to a consistently high-purity final product.
Green Chemistry and Sustainability Considerations
While this protocol utilizes classical synthesis methods, several principles of green chemistry can be considered for optimization.[6][7][8][9]
-
Solvent Choice: Acetonitrile and ethyl acetate are used. While effective, exploring greener solvent alternatives like 2-MeTHF for extractions could reduce environmental impact.[10]
-
Catalytic Reagents: The reduction step uses a stoichiometric amount of tin chloride, which generates significant metal waste. Investigating catalytic hydrogenation with a recyclable catalyst (e.g., Pd/C) is a valuable green alternative for large-scale production.[1]
-
Atom Economy: The Sandmeyer and diazotization reactions have inherently lower atom economy due to the formation of salts and nitrogen gas. While difficult to avoid in this specific transformation, ensuring high yields is the best way to maximize the efficiency of the atoms used.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1H-indazole-6-carbonitrile
Welcome to the technical support center for 4-Bromo-1H-indazole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique substitution pattern of this indazole derivative presents specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring you obtain a high-purity product for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound. Each issue is presented with probable causes and actionable solutions based on established chromatographic and crystallization principles for heterocyclic compounds.[1][2]
Question 1: After flash column chromatography, my product fractions are still showing a closely eluting impurity on TLC. What's happening and how can I fix it?
Probable Causes:
-
Regioisomeric Impurities: The most common and challenging impurity is often a regioisomer formed during the indazole ring synthesis. For instance, if the synthesis involves a cyclization step, alternative ring closures can lead to isomers with very similar polarities to the desired product, making them difficult to separate.[3]
-
Co-eluting Starting Materials: If the reaction has not gone to completion, unreacted starting materials may have polarities very close to the product.
-
Inappropriate Solvent System: The selected mobile phase may not have sufficient resolving power for the specific impurities present.
Recommended Solutions:
-
Optimize Column Chromatography Conditions:
-
Change Solvent System Polarity: Instead of a standard Ethyl Acetate/Hexane system, try a ternary system. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can alter the selectivity of the separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano, which offer different separation mechanisms.
-
-
Employ an Alternative Purification Technique:
-
Recrystallization: This is often the most effective method for removing closely-eluting impurities if a suitable solvent system can be found. (See Protocol 2 for a detailed method).
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC can provide excellent resolution where normal-phase chromatography fails.
-
Question 2: My final product is a solid but has a persistent yellow or brown color. How can I decolorize it?
Probable Causes:
-
Oxidation of Starting Materials or Product: Indazole and aniline precursors can be susceptible to oxidation, leading to highly colored impurities that are carried through the synthesis.[1]
-
Residual Palladium Catalyst: If a palladium-catalyzed cyanation reaction was used to introduce the nitrile group, residual palladium can impart a dark color to the product.[4]
-
Thermal Degradation: Prolonged heating during reaction work-up or purification can cause decomposition, leading to colored byproducts.
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb the colored impurities.
-
Caution: Use carbon sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield. Hot filter the solution quickly to remove the carbon before allowing the solution to cool.
-
-
Trituration/Slurry: Slurrying the crude, colored solid in a solvent in which the product is poorly soluble (like heptane or diethyl ether) can wash away colored impurities that are more soluble.[5]
-
Chelating Agent Wash: To remove residual metal catalysts, wash a solution of the product (e.g., in Ethyl Acetate) with an aqueous solution of a chelating agent like EDTA.
Question 3: The compound seems to be degrading on the silica gel column during purification. How can I prevent this?
Probable Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive functional groups or the indazole ring itself. The N-H proton of the indazole is acidic and can interact strongly with the silica surface.
-
Prolonged Exposure: Long residence times on the column increase the likelihood of degradation.
Recommended Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the column eluent and adding 1-2% triethylamine or ammonia solution, then packing the column with this mixture.
-
Use Alumina: Switch to neutral or basic alumina as the stationary phase, which is less likely to cause degradation of acid-sensitive compounds.
-
Increase Elution Speed: Use a slightly more polar solvent system to elute the compound faster, minimizing its contact time with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to expect from a typical synthesis of this compound?
A1: Impurities are typically derived from the specific synthetic route, but common classes include unreacted starting materials, byproducts from side reactions (such as other regioisomers or over-brominated species), and residual reagents or solvents.[3] A summary is provided in the table below.
Table 1: Potential Impurities and Identification Methods
| Impurity Class | Specific Example | Likely Source | Recommended Analytical Method |
|---|---|---|---|
| Starting Material | e.g., 4-Bromo-2-methyl-3-nitroaniline derivative | Incomplete cyclization reaction | HPLC, LC-MS |
| Regioisomer | e.g., 6-Bromo-1H-indazole-4-carbonitrile | Non-selective ring formation | ¹H NMR, 2D NMR (COSY, HMBC), LC-MS |
| Over-Bromination | Di-bromo-indazole-carbonitrile species | Excess brominating agent | Mass Spectrometry, ¹H NMR |
| Hydrolysis Product | 4-Bromo-1H-indazole-6-carboxylic acid | Hydrolysis of the nitrile group during acidic/basic workup | HPLC, IR (look for C=O stretch) |
| Residual Solvents | Toluene, DMF, Acetonitrile | From reaction or purification steps | ¹H NMR, GC-MS |
Q2: What is the recommended method for assessing the final purity of this compound?
A2: A combination of techniques is essential for a comprehensive purity assessment.[5]
-
HPLC: This is the gold standard for quantitative purity analysis. A gradient method on a C18 reverse-phase column can typically resolve the main compound from most impurities. Purity should be reported as % area.
-
¹H NMR Spectroscopy: Confirms the structure of the desired product and can identify and quantify impurities if their signals do not overlap with the product signals. The absence of signals from starting materials or regioisomers is a key indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (m/z 221.96 for C₈H₄Br¹⁹N₃).
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is indicative of high purity. Broad melting ranges suggest the presence of impurities.
Q3: How should I store this compound to ensure its long-term stability?
A3: Based on the general stability of related heterocyclic compounds, storage under controlled conditions is recommended to prevent degradation.[6][7] Store the compound in a tightly sealed container, protected from light, at a cool temperature (2-8°C is common for such reagents).[6] To prevent hydrolysis of the nitrile group or other reactions, it is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen).
Experimental Protocols & Workflows
The following protocols are generalized and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove impurities with significantly different polarities from the target compound.
Materials & Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude material in DCM or Ethyl Acetate.
-
Spot onto a TLC plate and develop in various solvent systems (e.g., 20%, 30%, 40% Ethyl Acetate in Hexane).
-
The ideal system will show good separation between the product spot (target Rf ≈ 0.25-0.35) and major impurities.
-
-
Prepare the Sample:
-
Dissolve the crude material in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents band broadening on the column.
-
-
Pack and Run the Column:
-
Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting eluent, gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc/Hexane, move to 20%, then 30%, etc.
-
Collect fractions and monitor them by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Workflow for Troubleshooting Impurity Removal
Caption: Decision tree for troubleshooting purification issues.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities, particularly regioisomers, from a solid product.
Materials & Reagents:
-
Crude this compound
-
A range of solvents for testing (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Screening:
-
Place a small amount of crude product (20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube.
-
A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
If a single solvent is not found, test solvent pairs (one solvent in which the compound is soluble, and one in which it is insoluble, e.g., Ethanol/Water or Toluene/Hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the soluble solvent of a pair) to just dissolve the solid. Keep the solution at or near its boiling point.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
-
Crystallization:
-
If using a solvent pair, add the second (insoluble) solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the first solvent to make it clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Diagram: Sources of Impurities in Synthesis
Caption: Potential sources of impurities during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-1H-indazole-6-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Bromo-1H-indazole-6-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Diazotization and Intermediate Stability
A common and efficient route to the indazole core involves the diazotization of a substituted aniline followed by intramolecular cyclization. The stability and reactivity of the intermediate diazonium salt are paramount for a successful reaction.
Q1: My diazotization reaction is sluggish, or I'm observing significant tar formation and gas evolution. What is the primary cause?
A1: This is a classic symptom of diazonium salt instability. The formation of the diazonium salt from an aniline (e.g., 2-amino-5-bromobenzonitrile) with a nitrite source (like NaNO₂) is highly exothermic and temperature-sensitive.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Decomposition can lead to a cascade of side reactions, including the formation of phenolic impurities (reaction with water) and uncontrolled nitrogen gas release, which can also generate highly reactive radical species leading to tar formation. Electron-withdrawing groups, such as the nitrile and bromo substituents on your scaffold, generally increase the stability of the diazonium salt compared to electron-donating groups, but temperature control remains critical.[2]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of the nitrite solution. Use an ice/salt bath for more consistent cooling.
-
Slow Reagent Addition: Add the solution of sodium nitrite dropwise, carefully monitoring the internal temperature to prevent any exothermic spikes.
-
Acidic Medium: Ensure a sufficiently acidic environment (e.g., using HCl or H₂SO₄). The acid protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺) necessary for the reaction. It also prevents premature coupling of the diazonium salt with the starting aniline.
-
Immediate Use: Do not let the diazonium salt solution stand for extended periods. It is best to use it immediately in the subsequent cyclization step.[1]
-
Q2: The color of my reaction mixture turns dark brown or black immediately after adding the nitrite. Is this normal?
A2: While some color change is expected, a rapid shift to a very dark, opaque color often indicates decomposition or undesirable side reactions.
-
Causality: A primary cause is the formation of azo compounds. If the concentration of the diazonium salt is too high or if the pH is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted starting aniline, forming a highly conjugated and colored azo dimer.
-
Troubleshooting Protocol:
-
Verify Acidity: Check the pH of your aniline solution before beginning the diazotization. Ensure there is a stoichiometric excess of strong acid.
-
Control Concentration: Run the reaction at a sufficient dilution. High concentrations of reactants can favor bimolecular side reactions like azo coupling.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to quickly disperse the added nitrite and prevent localized areas of high diazonium concentration.
-
Section 2: Cyclization and Common Side Products
The cyclization step forms the indazole ring system. The regiochemistry and reaction conditions are critical for achieving a high yield of the desired product.
Q3: My final product contains a significant amount of an isomeric impurity. How can I identify and prevent it?
A3: The formation of regioisomers is a common issue in indazole synthesis, particularly when the cyclization precursor has competing reaction sites.[3] In the synthesis of this compound, the key side product is often the isomeric 6-Bromo-1H-indazole-4-carbonitrile .
-
Causality: The cyclization proceeds via an intramolecular electrophilic aromatic substitution (SEAr) type mechanism where the newly formed diazonium group is attacked by the aromatic ring. The directing effects of the substituents on the ring influence which position attacks. While the desired cyclization occurs, competing cyclization to the other ortho position relative to the original amino group can occur.
-
Troubleshooting Protocol & Identification:
-
Reaction Conditions: The choice of solvent and temperature for the cyclization can influence the isomeric ratio. Some syntheses utilize thermal conditions, while others may employ a catalyst. It's crucial to follow established protocols for this specific substrate.[4]
-
Purification: The two isomers, 4-bromo-6-cyano and 6-bromo-4-cyano, will have slightly different polarities. They can typically be separated using column chromatography on silica gel.[3]
-
Identification:
-
NMR Spectroscopy: The proton NMR spectra will be distinct. The coupling patterns and chemical shifts of the aromatic protons will differ due to the different substitution patterns.
-
LC-MS: Both isomers will have the identical mass-to-charge ratio (m/z). Separation by HPLC is required before mass analysis to confirm the presence of two distinct compounds with the same mass.
-
-
| Impurity | Molecular Formula | MW | Common Analytical Signature |
| Desired Product | C₈H₄BrN₃ | 222.05 | Distinct aromatic proton signals in ¹H NMR. |
| Regioisomer | C₈H₄BrN₃ | 222.05 | Same m/z as the product, but different HPLC retention time and distinct NMR spectrum. |
| Phenolic Byproduct | C₈H₄BrN₂O | 223.04 | M+H⁺ peak at ~224. Broader -OH peak in ¹H NMR. |
| Amide Hydrolysis | C₈H₆BrN₃O | 240.06 | M+H⁺ peak at ~241. Appearance of broad N-H peaks in ¹H NMR. |
Q4: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can this be avoided?
A4: The nitrile group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially at elevated temperatures during reaction or work-up.[5]
-
Causality: The work-up procedure, especially if it involves prolonged heating with strong acids to decompose excess nitrite or a harsh basic quench, can provide the conditions necessary for nitrile hydrolysis.
-
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-1H-indazole-6-carbonitrile Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-1H-indazole-6-carbonitrile, a key building block in modern medicinal chemistry. The successful synthesis of this molecule hinges on precise control over reaction parameters, with temperature being one of the most critical variables. An improperly controlled temperature can drastically impact reaction yield, purity, and the formation of regioisomeric or over-brominated byproducts.
This guide provides field-proven insights and systematic protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the bromination of an indazole-6-carbonitrile precursor?
A1: The optimal temperature is highly dependent on the specific brominating agent and solvent system used. For electrophilic brominations using reagents like N-Bromosuccinimide (NBS), the reaction is often initiated at a low temperature, typically between -10°C and 10°C, to control selectivity.[1] The temperature may then be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion. Some modern methods, such as those using dibromohydantoin (DBDMH) with ultrasound assistance, have found success at moderately elevated temperatures like 40°C, which can significantly reduce reaction times.[2][3] Starting with a lower temperature is a prudent strategy to minimize side reactions.
Q2: How does reaction temperature influence the regioselectivity of bromination on the indazole ring?
A2: The indazole ring has several positions susceptible to electrophilic attack (primarily C3, C5, and C7).[4] Reaction temperature plays a pivotal role in determining which position is brominated. Lower temperatures generally favor the formation of the thermodynamically more stable product and can enhance selectivity for a specific position, such as C4 in this case. Conversely, higher temperatures provide more energy, which can overcome the activation barriers for bromination at other, less-favored positions, potentially leading to a mixture of regioisomers.[5]
Q3: What are the most common impurities or side products when the temperature is not optimized?
A3: The most common side products are di-brominated or even tri-brominated indazoles.[6][7] This occurs when the reaction temperature is too high, accelerating the rate of subsequent bromination reactions on the already mono-brominated product. Another potential issue at excessively high temperatures is thermal degradation of the starting material or the desired product, leading to complex impurity profiles and reduced yield.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems with a focus on temperature as the root cause.
Problem 1: My reaction yield is very low, and TLC/LC-MS analysis shows mostly unreacted starting material.
-
Potential Cause: The reaction temperature is too low, providing insufficient activation energy for the C-H bromination to proceed at a practical rate. The kinetics of the reaction are sluggish.
-
Troubleshooting Protocol:
-
Initial Setup: Begin the reaction at the low end of the recommended range (e.g., 0°C). Monitor the reaction by TLC or LC-MS after 2-3 hours.
-
Stepwise Warming: If no significant product formation is observed, allow the reaction to warm to room temperature (approx. 20-25°C) and continue monitoring for another 2-4 hours.
-
Gentle Heating: If the reaction is still incomplete, gently heat the mixture to a moderate temperature (e.g., 40-50°C) using a controlled oil bath. Monitor every hour.
-
Analysis: This systematic approach will help you identify the minimum temperature required to achieve a reasonable reaction rate without immediately resorting to high temperatures that could cause side reactions.
-
Problem 2: I've isolated my product, but NMR analysis shows a mixture of isomers (e.g., 4-bromo and 7-bromo).
-
Potential Cause: The reaction temperature was too high, reducing the regioselectivity of the bromination. Electrophilic attack occurred at multiple positions on the indazole ring.[4][5]
-
Troubleshooting Protocol:
-
Reduce Temperature: Perform the reaction at a significantly lower temperature. If you were running it at room temperature, try 0°C. If you were at 0°C, cool it further to -10°C or even -20°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Control Reagent Addition: At this lower temperature, add the brominating agent (e.g., a solution of NBS in DMF) dropwise over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and prevents localized temperature spikes from the exothermic reaction.
-
Extended Reaction Time: Be aware that lowering the temperature will slow the reaction rate. Allow for a longer overall reaction time and monitor carefully for completion to avoid prematurely warming the mixture.
-
Problem 3: Mass spectrometry analysis indicates the presence of a significant di-brominated impurity (M+2 peak is too high).
-
Potential Cause: The reaction temperature is too high, making the mono-brominated product reactive enough to undergo a second bromination. This is especially problematic if the stoichiometry of the brominating agent is not precisely controlled.[7]
-
Troubleshooting Protocol:
-
Verify Stoichiometry: First, ensure you are using no more than 1.0-1.05 equivalents of the brominating agent.
-
Lower the Temperature: As with poor regioselectivity, reducing the reaction temperature is the primary solution. Run the reaction at 0°C or below.
-
Slow Addition: The slow, dropwise addition of the brominating agent is crucial here as well. It prevents any transient excess of the reagent from being available to react with the newly formed product.
-
Quench Promptly: Once monitoring indicates that the starting material is consumed, quench the reaction immediately to prevent any slow over-bromination from occurring during workup.
-
Experimental Protocols
Protocol 1: Baseline Synthesis at Controlled Low Temperature
This protocol establishes a starting point for optimization.
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1H-indazole-6-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent.
-
Slow Addition: Add the NBS solution to the cooled indazole solution dropwise via a syringe pump or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by TLC or LC-MS every hour. Check for the disappearance of the starting material and the appearance of the product and any byproducts.
-
Warming (Optional): If the reaction is slow after 3-4 hours, remove the ice bath and allow the mixture to warm to room temperature, continuing to monitor until completion.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.[1]
-
Workup & Purification: Proceed with standard aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), drying, and purification by column chromatography.
Protocol 2: Systematic Temperature Optimization Study
This protocol uses parallel synthesis to efficiently determine the optimal temperature.
-
Setup: Prepare four identical reaction vessels (e.g., 25 mL flasks) with the same starting material concentration as described in Protocol 1.
-
Temperature Conditions: Set up four parallel reactions, each maintained at a different temperature:
-
Reaction A: -10°C (ice-salt bath)
-
Reaction B: 0°C (ice-water bath)
-
Reaction C: 25°C (room temperature water bath)
-
Reaction D: 50°C (heated oil bath)
-
-
Execution: Add the NBS solution to each flask under the specified temperature conditions.
-
Sampling & Analysis: At set time points (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze by HPLC or LC-MS to determine the ratio of starting material, product, and key impurities.
-
Evaluation: Compare the results across all four temperatures to identify the condition that provides the best balance of reaction rate, yield, and purity.
Data Summary: Effect of Temperature on Synthesis
The following table summarizes the expected outcomes from a temperature optimization study, illustrating the typical trade-offs encountered.
| Temperature (°C) | Typical Reaction Time | Expected Yield | Expected Purity (Product vs. Byproducts) | Common Issues & Remarks |
| -10 to 0 | 6 - 18 h | Moderate to Good | Excellent (>95%) | Slow reaction rate. Best for maximizing purity and selectivity. |
| 20 to 25 | 2 - 6 h | Good to Excellent | Good (~90%) | Faster, practical rate. Minor increase in di-bromo or isomeric impurities may be observed. |
| 40 to 50 | 0.5 - 2 h | Good | Moderate (~80%) | Very fast reaction. Significant risk of over-bromination and reduced regioselectivity.[2] |
| > 60 | < 1 h | Variable to Poor | Poor (<70%) | Not recommended. High risk of multiple side products and potential for thermal degradation. |
Visualization of Optimization Workflow
The following diagram illustrates the logical process for troubleshooting and optimizing the reaction temperature.
Caption: Workflow for optimizing reaction temperature.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected NMR peaks for 4-Bromo-1H-indazole-6-carbonitrile
Technical Support Center: 4-Bromo-1H-indazole-6-carbonitrile
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of this compound. As specialists in the field, we understand that a clean, interpretable spectrum is paramount for structural confirmation and purity assessment. This document moves beyond generic advice to provide in-depth, cause-and-effect analysis rooted in established spectroscopic principles and synthetic realities.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum is complex. What are the expected chemical shifts for pure this compound?
A1: Establishing a baseline is the critical first step in any troubleshooting process. The molecular structure of this compound is asymmetric, leading to a distinct signal for each proton and carbon. While experimental conditions can cause minor deviations, the expected shifts in a common solvent like DMSO-d₆ are predictable based on the electronic effects of the substituents (Br and CN) and the inherent aromaticity of the indazole ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Notes |
| N-H | > 13.5 | Broad singlet | N/A | Highly deshielded and often broad due to quadrupole effects and chemical exchange. Its integration may be unreliable. |
| H-3 | ~8.4 | Singlet | ~137 | Deshielded by the adjacent pyrazole nitrogen. |
| H-5 | ~8.2 | Singlet | ~125 | Influenced by the para-cyano group. |
| H-7 | ~7.9 | Singlet | ~128 | Influenced by the ortho-bromo substituent. |
| C-3 | N/A | N/A | ~137 | Carbon adjacent to two nitrogen atoms. |
| C-3a | N/A | N/A | ~122 | Bridgehead carbon. |
| C-4 | N/A | N/A | ~100 | C-Br . Signal may be broadened or have reduced intensity due to the quadrupolar moment of the bromine atom. |
| C-5 | N/A | N/A | ~125 | Carbon bearing H-5. |
| C-6 | N/A | N/A | ~110 | C-CN . Carbon bearing the nitrile group. |
| C-7 | N/A | N/A | ~128 | Carbon bearing H-7. |
| C-7a | N/A | N/A | ~142 | Bridgehead carbon. |
| CN | N/A | N/A | ~118 | Nitrile carbon. |
Note: These are estimated values. Actual shifts can vary based on concentration, temperature, and the specific deuterated solvent used.
Q2: I've acquired my spectrum, but I see several peaks that are not in Table 1. What is the most logical diagnostic approach?
A2: The appearance of extraneous peaks is a common issue that can almost always be resolved through systematic diagnosis. The sources of these signals fall into three primary categories:
-
Common Laboratory Contaminants: Ubiquitous substances like residual solvents, water, and grease.
-
Synthesis-Related Impurities: Unreacted starting materials, reagents, side-products, or degradation products.
-
Structural Isomers: Formation of alternative, stable isomers during synthesis, such as 2H-indazoles.
The troubleshooting workflow below provides a logical pathway to pinpoint the source of contamination.
Troubleshooting Workflow: From Signal to Source
This workflow outlines a systematic process for identifying the origin of unexpected NMR peaks.
Caption: Systematic workflow for diagnosing unexpected NMR signals.
Guide 1: Identifying Common Laboratory Contaminants
The most frequent sources of unexpected peaks are residual solvents from purification or reaction workups. Their chemical shifts are well-documented and serve as the first point of comparison.[1][2]
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Solvents and Water
| Compound | ¹H Shift (ppm) | ¹³C Shift (ppm) | Common Solvents for Observation |
| Acetone | 2.17 | 30.6, 206.7 | CDCl₃ |
| Acetonitrile | 2.10 | 1.3, 118.7 | CDCl₃ |
| Dichloromethane | 5.30 | 54.0 | CDCl₃ |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 15.4, 66.1 | CDCl₃ |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.4, 171.1 | CDCl₃, DMSO-d₆ |
| Heptane/Hexane | ~0.9 (t), ~1.3 (m) | Multiple signals ~14-32 | CDCl₃, DMSO-d₆ |
| Methanol | 3.49 | 49.9 | CDCl₃ |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 21.4, 125.5, 128.4, 129.2, 137.9 | CDCl₃ |
| Water (H₂O/HDO) | 1.56 (in CDCl₃), 3.33 (in DMSO-d₆), 4.87 (in CD₃OD) | N/A | All solvents |
Data compiled from authoritative sources.[2][3][4] Note that the chemical shift of water is highly dependent on solvent, temperature, and concentration.[5]
Table 3: Other Common Laboratory Impurities
| Impurity | ¹H Shift (ppm) in CDCl₃ | Typical Source |
| Silicone Grease | ~0.07 (s) | Ground glass joints, vacuum grease.[6] |
| Phthalates | ~7.5-7.7 (m) | Plasticizers from flexible tubing.[6] |
| Tetramethylsilane (TMS) | 0.00 (s) | Internal standard (if not intentionally added). |
Guide 2: Investigating Synthesis-Related Impurities
If common contaminants are ruled out, the next logical step is to consider impurities derived from the synthetic route. Indazole synthesis can be complex, often involving multiple steps where incomplete reactions or side reactions can occur.[7][8]
Q3: What types of synthesis-related impurities should I look for?
A3: Consider the entire reaction pathway:
-
Unreacted Starting Materials: Review the NMR spectra of your starting materials. For instance, if synthesizing from a substituted 2-methylaniline derivative, look for characteristic methyl and aromatic signals from that precursor.[9]
-
Reagents: High-boiling-point solvents or reagents used in the reaction can persist through purification. DMF (dimethylformamide) is a common example, with proton signals around 2.9, 3.0, and 8.0 ppm.
-
Side-Products:
-
Isomer Formation: The synthesis of 1H-indazoles can sometimes yield the 2H-indazole isomer. This will result in a completely different, though potentially similar, set of aromatic signals. LC-MS analysis is invaluable for detecting isomers with the same mass.[10]
-
Incomplete Cyclization: Intermediates, such as N-acetylated or diazotized precursors, may be present if the cyclization step is not driven to completion.[9]
-
-
Degradation: Indazoles are generally stable, but harsh purification conditions (strong acid/base, high heat) could potentially lead to decomposition.
-
Paramagnetic Species: Trace amounts of residual metal catalysts (e.g., Palladium or Copper) from cross-coupling or cyclization steps will not typically show sharp NMR signals but can cause significant broadening of all peaks in your spectrum.[11]
Guide 3: Advanced Protocols for Structural Verification
When simple comparison fails, active experimentation is required to confirm assignments and identify unknown structures.
Protocol 1: D₂O Exchange for Identifying Labile Protons
Objective: To confirm if an unknown peak corresponds to an N-H, O-H, or other exchangeable proton.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: The signal corresponding to the exchangeable proton (e.g., the indazole N-H) will disappear or significantly diminish in intensity.[12] This is because deuterium is not observed in a standard proton NMR experiment.
Protocol 2: Spiking with a Known Compound
Objective: To confirm if an impurity peak matches a suspected starting material or reagent.
-
Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your sample.
-
Prepare Suspected Impurity: Create a dilute solution of the pure, suspected compound (e.g., the starting material).
-
Spike the Sample: Add a very small amount (e.g., <1 mg) of the suspected impurity directly to the NMR tube.
-
Re-acquire Spectrum: Acquire a new ¹H NMR spectrum.
-
Analysis: If the intensity of the specific, unexpected peak increases while other peaks remain unchanged, you have confirmed the identity of that impurity.
Protocol 3: Utilizing 2D NMR for Structural Confirmation
Objective: To unambiguously confirm the covalent framework of your molecule when the 1D spectrum is ambiguous or suggests an unexpected structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out proton networks within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the entire molecular skeleton, connecting fragments that are not directly bonded with protons. For example, an HMBC correlation from H-7 to the nitrile carbon (C-6) would be definitive proof of that part of the structure.[13]
By systematically applying these diagnostic guides and protocols, you can confidently identify the source of unexpected NMR signals, leading to a more accurate understanding of your sample's composition and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Enhancing the Solubility of 4-Bromo-1H-indazole-6-carbonitrile and Related Compounds for Biological Assays
Prepared by: Gemini, Senior Application Scientist
Introduction
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] Researchers working with substituted indazoles, such as 4-Bromo-1H-indazole-6-carbonitrile, frequently encounter a significant hurdle: poor aqueous solubility. This property can impede the progress of biological assays, leading to unreliable data and challenges in determining a compound's true potency and efficacy.
This technical support guide provides a comprehensive resource for overcoming these solubility challenges. While specific solubility data for this compound is not widely published, we will use the closely related compound, 4-Bromo-1H-indazole , as a primary reference. The principles and methodologies detailed herein are broadly applicable to this entire class of poorly soluble, heterocyclic compounds. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your compounds remain in solution, yielding accurate and reproducible experimental results.
Section 1: Compound Profile: 4-Bromo-1H-indazole
Understanding the fundamental physicochemical properties of your compound is the first step in developing a successful solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [4][5] |
| Molecular Weight | 197.03 g/mol | [4][6] |
| Appearance | Off-white to brown solid/powder | [4][7] |
| Melting Point | 160-165 °C | [4][8] |
| Predicted pKa | 12.78 ± 0.40 (Weakly Acidic) | [7] |
| Storage Temperature | 2-8°C | [4][8] |
| Known Solubility | Soluble in Ethanol | [7] |
The high melting point and presence of a non-ionizable bromine and a hydrophobic indazole core suggest strong crystal lattice forces and low aqueous solubility, classifying it as a challenging compound to work with in biological buffers.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems researchers face.
Q1: I added my 4-bromo-1H-indazole compound directly to my aqueous assay buffer (like PBS), and it won't dissolve. Why?
A: This is expected behavior for this class of compounds. The inability to dissolve stems from two primary factors:
-
Hydrophobicity: The molecule has a large, nonpolar surface area (the bromo-benzene portion of the indazole ring) that repels water. Water molecules are highly attracted to each other, and they effectively "exclude" the hydrophobic compound, preventing it from dissolving.
-
Crystal Lattice Energy: In its solid form, the compound's molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds, and the weak interactions that would form between the compound and water are not sufficient to overcome this energy barrier.
Q2: What is the best universal starting solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry standard and the recommended starting point.[9][10] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds. It is essential to use high-purity, anhydrous DMSO to prevent compound degradation and ensure maximum solvating power.[10][11]
Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay medium. What is happening and how do I fix it?
A: This is the most common solubility issue, known as "crashing out." When the highly concentrated DMSO stock is introduced to the aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from 100% organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates.
Solutions for this critical issue are detailed in the Troubleshooting Guide in Section 3. Key strategies include using co-solvents, adjusting pH, or employing solubilizing excipients like surfactants or cyclodextrins.[12]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: This is a critical consideration for data integrity. High concentrations of DMSO can be toxic to cells and interfere with assay components.[9]
-
General Guideline: Keep the final concentration of DMSO in your assay below 0.5% .[9]
-
Sensitive Cell Lines: For particularly sensitive cells, a final concentration of ≤0.1% is often recommended.[10]
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the assay medium with the same final concentration of DMSO used for your test compound, but without the compound itself. This allows you to subtract any effects of the solvent from your results.[9]
Q5: Are there any alternatives to DMSO for stock solutions?
A: While DMSO is the most common, other solvents can be used, but they come with their own caveats.
-
Dimethylformamide (DMF): Similar to DMSO in solvating power. However, DMF is generally considered more toxic than DMSO and can be problematic for some biological assays.[11][13]
-
Ethanol: A good co-solvent but often lacks the power to dissolve highly insoluble compounds on its own to create a concentrated primary stock.[11]
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but like DMF, it has higher toxicity concerns and can be genotoxic to cells at certain concentrations.[13][14]
For most applications, optimizing the use of DMSO is preferable to switching to more toxic alternatives.
Section 3: Troubleshooting Guide & Advanced Solubilization Protocols
This section provides detailed, step-by-step protocols to address specific solubility failures.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the most frequent challenge. The key is to make the final aqueous environment more "hospitable" to the compound.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This is the foundational step for all subsequent experiments.
-
Equilibrate: Allow the vial of lyophilized 4-Bromo-1H-indazole to reach room temperature before opening to prevent moisture condensation.[11]
-
Calculate: Determine the volume of anhydrous DMSO required to achieve your desired high concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Add the calculated volume of DMSO to the vial.
-
Agitate: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[11]
-
Sonicate (If Needed): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic energy to break apart compound aggregates.[14]
-
Gentle Warming (Optional): As a last resort, warm the solution in a 37°C water bath for 5-10 minutes.[11] Caution: Only apply heat if you know your compound is heat-stable.
-
Inspect: Visually confirm that the solution is clear and free of any precipitate before proceeding.[11]
-
Aliquot and Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[15]
Protocol 2: Enhancing Aqueous Solubility with a Co-solvent System
A co-solvent helps to create micro-environments in the aqueous buffer where the compound can remain dissolved.
-
Prepare Primary Stock: Make a 10 mM stock solution in 100% DMSO as described in Protocol 1.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the stock in a co-solvent like ethanol. For example, dilute the 10 mM DMSO stock 1:10 in 100% ethanol to get a 1 mM solution in a 10% DMSO / 90% ethanol solvent system.[11]
-
Final Dilution: Slowly add the intermediate dilution to your final aqueous buffer while vortexing. This gradual addition helps prevent the compound from crashing out. The final concentration of total organic solvents should be kept as low as possible (ideally <1%).
| Common Co-Solvents | Final Assay Conc. | Notes |
| DMSO | < 0.5% | Universal standard, but can be cytotoxic.[9] |
| Ethanol | < 1% | Less toxic than DMSO, good for intermediate dilutions.[11] |
| PEG 300/400 | 1-5% | Polyethylene glycol is often used in vivo formulations. |
| Glycerol | 1-5% | Can also act as a protein stabilizer.[16] |
Protocol 3: Improving Solubility with pH Adjustment
For ionizable compounds, altering the pH of the buffer can dramatically increase solubility by converting the molecule to its charged (more water-soluble) form.[11][12]
-
Determine Ionizability: 4-Bromo-1H-indazole has a predicted acidic pKa of ~12.8.[7] This means it is a very weak acid and is unlikely to be deprotonated in a biologically relevant pH range (pH 1-8). Therefore, increasing the pH will likely have little effect. However, many indazole derivatives can also be weakly basic.
-
Test for Basic Properties: To test if your compound has a basic character that can be protonated, prepare small-scale dilutions of your DMSO stock into a series of buffers with decreasing pH (e.g., pH 7.4, 6.5, 5.5).
-
Observe: Visually inspect for precipitation. If the compound remains soluble at a lower pH, it indicates it is a weak base.
-
Buffer Selection: If solubility is improved, prepare your final assay buffer with a pH at least 1-2 units below the compound's basic pKa.[11] This ensures the compound exists predominantly in its more soluble, protonated (charged) form. For many weakly basic kinase inhibitors, buffers between pH 4 and 6 can significantly improve solubility.[11]
Protocol 4: Using Surfactants to Maintain Solubility
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, keeping it dispersed in the aqueous solution.[17][18]
-
Select a Surfactant: For biological assays, non-ionic surfactants are preferred due to their lower toxicity. Common choices include Tween® 80 or Pluronic® F-68.[17]
-
Prepare Surfactant-Containing Buffer: Add the surfactant to your final assay buffer at a concentration slightly above its CMC (e.g., 0.01% - 0.1% w/v).
-
Prepare Compound Solution: Prepare a concentrated stock in DMSO (Protocol 1).
-
Dilute: Slowly add the DMSO stock directly to the surfactant-containing buffer while vortexing. The micelles will form around the drug molecules as they are introduced to the buffer.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Protocol 5: Using Cyclodextrins for Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with a poorly soluble drug, effectively hiding the hydrophobic parts of the molecule from water.[19][20][21]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[22]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer to create a stock solution (e.g., 10-100 mM). This may require some vortexing or warming.
-
Complexation:
-
Method A (From Solid): Add the solid 4-Bromo-1H-indazole powder directly to the cyclodextrin solution.
-
Method B (From Organic Stock): Prepare a highly concentrated stock of your compound in a minimal amount of a volatile organic solvent (like ethanol). Add this stock to the cyclodextrin solution.
-
-
Equilibrate: Shake or stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains your solubilized drug-cyclodextrin complex.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Section 4: Summary of Solubilization Techniques
| Technique | Pros | Cons | Best For... |
| Co-Solvents | Simple, fast, and effective for moderately insoluble compounds.[23] | Can be toxic at higher concentrations; risk of precipitation remains. | Initial screening assays where speed is important. |
| pH Adjustment | Can produce a large increase in solubility with minimal additives.[12][24] | Only works for ionizable compounds; may not be compatible with assay pH. | Compounds with known acidic or basic pKa values in the 3-9 range. |
| Surfactants | Very effective at solubilizing highly hydrophobic compounds; can prevent aggregation.[17][18] | Can interfere with some assays (e.g., protein binding); potential for cell toxicity. | Highly "greasy" compounds that fail other methods; formulation development. |
| Cyclodextrins | Low toxicity; forms a stable, soluble complex; can improve bioavailability.[19][21] | Can be expensive; may require longer incubation for complexation; may alter free drug concentration. | Cell-based assays and in vivo studies where solvent toxicity is a major concern. |
Section 5: References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. --INVALID-LINK--
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. --INVALID-LINK--
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. --INVALID-LINK--
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. --INVALID-LINK--
-
Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem. --INVALID-LINK--
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
DMSO Solution 60ml. Elite Biogenix. --INVALID-LINK--
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. --INVALID-LINK--
-
Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors. Benchchem. --INVALID-LINK--
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. --INVALID-LINK--
-
4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich. --INVALID-LINK--
-
4-bromo-1H-indazole | C7H5BrN2. PubChem. --INVALID-LINK--
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. --INVALID-LINK--
-
DMSO vs. DMF for biological testing. Reddit. --INVALID-LINK--
-
DMSO, sterile filtered. R&D Systems. --INVALID-LINK--
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. --INVALID-LINK--
-
Frequently Asked Questions. Selleckchem.com. --INVALID-LINK--
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists. --INVALID-LINK--
-
Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. ResearchGate. --INVALID-LINK--
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. --INVALID-LINK--
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Publications. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Bromo-1H-indazole. Fisher Scientific. --INVALID-LINK--
-
Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation. ResearchGate. --INVALID-LINK--
-
4-Bromo-6-chloro-1H-indazole Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. --INVALID-LINK--
-
SAFETY DATA SHEET - 6-Bromoindole. Fisher Scientific. --INVALID-LINK--
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. --INVALID-LINK--
-
4-Bromo-1H-indazole CAS#: 186407-74-9. ChemicalBook. --INVALID-LINK--
-
4-BROMO (1H)INDAZOLE SDS. ECHEMI. --INVALID-LINK--
-
4-Bromo-1H-indazole 95. Sigma-Aldrich. --INVALID-LINK--
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. --INVALID-LINK--
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. --INVALID-LINK--
-
CAS 186407-74-9 | 4-BROMO-1H-INDAZOLE. Alchem Pharmtech. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. --INVALID-LINK--
-
4-Bromo-1H-indazole | Biochemical Reagent. MedchemExpress.com. --INVALID-LINK--
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. --INVALID-LINK--
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. --INVALID-LINK--
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. --INVALID-LINK--
-
Selected examples of biologically active substituted indazoles. ResearchGate. --INVALID-LINK--
-
Does pH affect solubility? AAT Bioquest. --INVALID-LINK--
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 5. fishersci.de [fishersci.de]
- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 8. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. elitebiogenix.com [elitebiogenix.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. scispace.com [scispace.com]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. ajdhs.com [ajdhs.com]
overcoming poor reactivity of 4-Bromo-1H-indazole-6-carbonitrile in coupling reactions
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-1H-indazole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the inherent reactivity issues of this substrate in palladium-catalyzed cross-coupling reactions.
Understanding the Challenge: The Electronic Profile of the Substrate
The primary difficulty in functionalizing this compound stems from its electronic properties. The molecule possesses two powerful electron-withdrawing features: the indazole ring itself and, more significantly, the nitrile (-CN) group at the C6 position. This strong electron-withdrawing effect deactivates the C4-Br bond, making the oxidative addition step—often the rate-limiting step in palladium-catalyzed coupling cycles—energetically demanding. Furthermore, the acidic N-H proton of the indazole can interfere with the reaction by reacting with bases or coordinating to the metal center, complicating the catalytic cycle.
This guide provides strategies to overcome these specific electronic and structural hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by reaction type to directly address the issues you may encounter during your experiments.
General Considerations (Applicable to All Coupling Reactions)
Question: My reaction is not working at all. Where should I start troubleshooting?
Answer: When facing a complete lack of reactivity, it's crucial to address the most common and impactful variables first.
-
N-H Acidity: The indazole N-H proton is acidic and can be deprotonated by the bases used in coupling reactions, leading to catalyst inhibition or undesired side reactions.
-
Recommendation: Protecting the indazole nitrogen is the most reliable strategy. An N-Boc (tert-butyloxycarbonyl) or N-SEM (2-(trimethylsilyl)ethoxymethyl) group can significantly improve reaction outcomes by preventing these interferences.[1][2] If protection is not feasible, a careful selection of base and solvent is critical.
-
-
Catalyst Activity: The deactivated C-Br bond requires a highly active catalytic system.
-
Recommendation: Start with a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active Pd(0) species more efficiently and reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]
-
-
Degassing: Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Recommendation: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 15-30 minutes are highly effective.
-
Suzuki-Miyaura Coupling
Question: I am seeing very low to no yield in my Suzuki-Miyaura coupling with an arylboronic acid. How can I improve this?
Answer: This is a classic issue stemming from poor oxidative addition. Your strategy should focus on creating a more electron-rich and reactive palladium center.
-
Core Problem: The electron-poor nature of the this compound makes the C-Br bond resistant to cleavage by the Pd(0) catalyst.
-
Solution Pathway:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need a bulky, electron-rich phosphine ligand that promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[4]
-
Primary Recommendation: Use a biarylphosphine ligand. SPhos, XPhos, or RuPhos are excellent starting points. These ligands create a sterically hindered and electron-rich palladium center, which significantly accelerates the rate of oxidative addition.[5][6]
-
Alternative: For some systems, ferrocene-based ligands like Pd(dppf)Cl₂ can also be effective and offer good stability.[2][7]
-
-
Base Selection: The base plays a role in the transmetalation step and can influence catalyst stability.
-
Recommendation: A moderately strong inorganic base is usually optimal. Start with K₂CO₃ or K₃PO₄.[8] Cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents. Avoid overly strong bases like alkoxides (e.g., NaOtBu) initially, as they can promote side reactions.
-
-
Solvent System: The solvent must solubilize all components and be stable at higher temperatures.
-
Optimized Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting Reagent |
| Boronic Acid/Ester | 1.5 - 2.0 equiv | Excess drives the reaction to completion. |
| Pd Pre-catalyst | XPhos Pd G3 (2-5 mol%) | Highly active, air-stable, ensures efficient Pd(0) formation. |
| Ligand | XPhos (if using Pd(OAc)₂) | Bulky, electron-rich ligand to accelerate oxidative addition. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Effective base for transmetalation with minimal side reactions. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Good solvating properties for a wide range of substrates. |
| Temperature | 100-120 °C | Higher temperature is needed to overcome the activation barrier. |
Buchwald-Hartwig Amination
Question: My C-N coupling reaction is giving low yields, and I observe significant debromination of my starting material. What's happening?
Answer: This indicates that the desired reductive elimination to form the C-N bond is slow compared to side reactions like hydrodebromination. The choice of ligand, base, and reaction temperature is paramount to steer the reaction toward the desired product.
-
Core Problem: A stable palladium-amido intermediate fails to undergo reductive elimination efficiently. Strong bases and high temperatures can promote decomposition pathways.
-
Solution Pathway:
-
Modern Ligands are Essential: The success of this reaction is almost entirely dependent on the ligand. First-generation ligands are not suitable.
-
Primary Recommendation: Use a sterically hindered biarylphosphine ligand specifically designed for C-N coupling. For primary amines, BrettPhos is often an excellent choice.[6][10] For secondary amines, consider RuPhos.[10] These ligands are designed to accelerate the rate-limiting reductive elimination step.[11]
-
Alternative Ligands: Josiphos-type or N-heterocyclic carbene (NHC) ligands can also be highly effective, particularly with weaker bases.[12]
-
-
Match the Base to the Amine: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so strong that it causes substrate degradation.
-
Strong Base (for less acidic amines): Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity but can be incompatible with sensitive functional groups.[3]
-
Weaker Bases (for sensitive substrates): K₃PO₄ or Cs₂CO₃ are milder options that can broaden functional group tolerance.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong but non-nucleophilic base that can be effective.[10]
-
-
Temperature Control: While heat is often required, excessive temperatures can accelerate decomposition.
-
Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction.[3] If the reaction is clean but slow, the temperature can be increased. If decomposition is observed, try a lower temperature with a more active catalyst system.
-
-
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting common issues in Buchwald-Hartwig amination.
Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and gives a poor yield. Should I increase the copper co-catalyst?
Answer: While copper(I) is a traditional co-catalyst, excess copper can lead to alkyne homocoupling (Glaser coupling).[13] The root cause is more likely the difficult oxidative addition at the electron-poor C-Br bond. Modern protocols often focus on highly active, copper-free conditions.
-
Core Problem: The catalytic cycle stalls at the oxidative addition step. Homocoupling of the alkyne is a common side reaction.
-
Solution Pathway:
-
Consider Copper-Free Conditions: Many high-performance Sonogashira reactions now omit the copper co-catalyst to prevent homocoupling and simplify purification.[14] This approach relies entirely on a highly active palladium catalyst.
-
Recommendation: Use a palladium pre-catalyst with a bulky, electron-rich ligand like XPhos or RuPhos.[15]
-
-
Base Selection is Key: An organic amine base is typically used, which also often serves as the solvent or co-solvent.
-
Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For more challenging substrates, a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.
-
-
Traditional (Copper-Catalyzed) Approach: If you must use a copper-catalyzed system, ligand choice and stoichiometry are critical.
-
Catalysts: A combination of a Pd source (e.g., Pd(PPh₃)₂Cl₂) and a Cu(I) source (e.g., CuI) is standard.[16][17]
-
Ligands: N-heterocyclic carbene (NHC) ligands have shown great promise in facilitating these reactions, sometimes in collaborative catalysis with both copper and palladium complexes.[17][18]
-
Stoichiometry: Use the minimum amount of CuI necessary (typically 1-5 mol%) to minimize Glaser coupling.
-
-
Electronic Deactivation Diagram
Caption: Electronic effects leading to poor reactivity of the C-Br bond.
Detailed Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Boc Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv), and a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with DCM or Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk tube or microwave vial, add N-Boc-4-bromo-1H-indazole-6-carbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 ratio, to make a ~0.1 M solution with respect to the starting material).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
managing impurities in 4-Bromo-1H-indazole-6-carbonitrile production
Welcome to the technical support center for the synthesis and purification of 4-Bromo-1H-indazole-6-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this critical pharmaceutical intermediate. We provide in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation to ensure the highest quality of your final product.
Understanding Common Impurities
The successful synthesis of this compound is critically dependent on controlling the formation of process-related impurities and side products. The most common synthetic strategies involve the cyclization of appropriately substituted benzonitrile precursors.[1] A primary challenge in many indazole syntheses is controlling regioselectivity, which often leads to the formation of undesired isomers.[2]
Below is a summary of the most frequently encountered impurities. Understanding their origin is the first step toward effective control.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure Description | Likely Origin | Mitigation Strategy |
| Impurity A: Starting Material (e.g., 2-Amino-3,5-dibromobenzonitrile) | The substituted benzonitrile used as the precursor. | Incomplete reaction; poor optimization of reaction time or temperature. | Increase reaction time, optimize temperature, or use a slight excess of the cyclizing reagent. |
| Impurity B: N2-Regioisomer (4-Bromo-2H-indazole-6-carbonitrile) | Isomer with substitution on the N2 position of the indazole ring instead of N1. | Lack of regiochemical control during the cyclization step. The 1H-tautomer is generally more thermodynamically stable, but reaction kinetics can favor the 2H-isomer.[2][3] | Careful selection of reaction conditions (base, solvent, temperature) can influence the N1/N2 ratio.[4] Purification via chromatography is often necessary. |
| Impurity C: Debrominated Product (1H-Indazole-6-carbonitrile) | The target molecule without the bromine atom at the C4 position. | Reductive side reactions; presence of reducing agents or catalytic impurities. | Ensure an inert atmosphere; screen raw materials for metallic impurities; avoid overly harsh reaction conditions. |
| Impurity D: Hydrolyzed Product (4-Bromo-1H-indazole-6-carboxamide) | The nitrile group (-CN) is hydrolyzed to a primary amide (-CONH2). | Presence of water under acidic or basic conditions, especially at elevated temperatures. | Use anhydrous solvents and reagents; perform work-up at lower temperatures. |
Impurity Formation Pathways
The following diagram illustrates a plausible synthetic pathway and highlights the stages where common impurities can emerge. The synthesis often begins with a substituted aniline or benzonitrile, which undergoes diazotization and cyclization.[5]
Caption: Synthetic pathway and key impurity formation points.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and purification workflow in a practical question-and-answer format.
Q1: My reaction is complete by TLC/LCMS, but the final isolated yield is low. What are the common causes?
A1: Low isolated yield despite high conversion can be attributed to several factors:
-
Mechanical Losses: Ensure efficient transfer and extraction of your product during the work-up. Washing filter cakes or extraction layers with fresh, cold solvent can improve recovery.
-
Poor Crystallization: Your product might be highly soluble in the chosen crystallization solvent. Perform a solvent screen to find an optimal system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Product Degradation: The work-up conditions (e.g., strong acid/base, high heat) might be degrading the product. Consider milder work-up conditions, such as using a weaker base like sodium bicarbonate for neutralization or performing extractions at a lower temperature.
Q2: My HPLC analysis shows a significant peak eluting very close to my main product peak. How can I confirm if it's the N2-regioisomer?
A2: Differentiating between N1 and N2 regioisomers is a classic challenge in indazole chemistry.[4][6]
-
LC-MS Analysis: The regioisomer will have the exact same mass as your desired product. If the secondary peak has the same mass-to-charge ratio (m/z), it strongly suggests it is an isomer.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing these isomers. The chemical shifts of the protons and carbons on the indazole ring will differ significantly between the N1 and N2 substituted products. Specifically, the proton on the nitrogen (N-H) and the adjacent C-H protons often show the most distinct chemical shifts. You may need to isolate a small fraction of the impurity for definitive characterization.
-
Reference Standard: If available, co-injecting a reference standard of the N2-isomer with your sample will confirm its identity if the retention times match.
Q3: I am struggling to remove a polar impurity that I suspect is the hydrolyzed amide (Impurity D). Recrystallization isn't effective. What should I do?
A3: The amide impurity has different physicochemical properties that can be exploited for removal.
-
Column Chromatography: This is the most effective method. Given the increased polarity of the amide compared to the nitrile, a standard silica gel column with a non-polar/polar solvent gradient (e.g., Heptane/Ethyl Acetate or Dichloromethane/Methanol) should provide good separation. See SOP 3.2 for a detailed protocol.
-
Acid/Base Wash: You can sometimes exploit the difference in basicity. While both are weak bases, a carefully controlled acidic wash during work-up might selectively protonate and extract one species over the other, although this can be challenging.
-
Prevention: The best strategy is prevention. Ensure you are using anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water content.
Q4: How can I improve the regioselectivity of my reaction to favor the desired N1-isomer?
A4: Achieving high N1 selectivity is a key optimization goal.
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the N1:N2 ratio. For N-alkylation or N-arylation reactions, polar aprotic solvents like DMF or THF are common. Bases like sodium hydride (NaH) in THF have been shown to favor N1 substitution for certain indazole scaffolds.[4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product, which is typically the 1H-indazole.[3]
-
Protecting Groups: In some synthetic strategies, a protecting group can be installed to direct the cyclization and is later removed. This adds steps but can provide excellent regiochemical control.
Analytical and Purification Protocols
Adherence to standardized procedures is essential for reproducible results and high-purity material.
SOP 3.1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for analyzing the purity of this compound. Method optimization may be required based on your specific impurity profile.
-
Preparation: Prepare a sample solution at approximately 0.5 mg/mL in Acetonitrile. Prepare mobile phases A and B.
-
Injection: Inject 5 µL of the sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks and report the area percentage of the main peak and all impurities.
Table 2: Recommended HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
SOP 3.2: Purification by Silica Gel Column Chromatography
This procedure is effective for removing impurities with different polarities, such as unreacted starting materials or the N2-regioisomer.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., Dichloromethane), adding silica, and evaporating the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel using a non-polar solvent like Heptane.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with 100% Heptane and gradually increase the polarity by adding Ethyl Acetate in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Troubleshooting and Decision Workflow
When an unknown impurity is detected, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical decision-making process.
Caption: Decision workflow for impurity identification and remediation.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Indazole Scaffold: A Privileged Core in Inhibitor Design - A Comparative Guide to 4-Bromo-1H-indazole Derivatives
In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to a diverse range of biological targets with high affinity.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as the foundational structure for numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] This guide provides a comparative analysis of a specific indazole derivative, 4-Bromo-1H-indazole, focusing on its role as a precursor to antibacterial agents targeting the FtsZ protein. To provide a broader context of the versatility of the indazole scaffold, we will compare this class of inhibitors to other well-established indazole-based inhibitors targeting various protein kinases crucial in cancer signaling pathways.
The Emerging Potential of 4-Bromo-1H-indazole Derivatives as FtsZ Inhibitors
A novel area of exploration for indazole-based compounds is in the development of new antibacterial agents. A series of 4-bromo-1H-indazole derivatives have been synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site, making it an attractive target for new antibiotics.[4]
The general structure of these 4-bromo-1H-indazole FtsZ inhibitors is characterized by the bromine atom at position 4 of the indazole core, with further substitutions at other positions to modulate activity. While specific data for 4-Bromo-1H-indazole-6-carbonitrile as an FtsZ inhibitor is not yet prominently available in the literature, the existing research on related derivatives provides a strong rationale for its potential in this area.
Mechanism of Action: Disrupting Bacterial Cell Division
Inhibitors targeting FtsZ typically function by perturbing its polymerization dynamics, either by preventing the assembly of FtsZ monomers into protofilaments or by stabilizing the polymers to prevent their disassembly. Both actions disrupt the formation and function of the Z-ring, leading to an inability of the bacteria to divide, ultimately resulting in cell death.[5]
A Comparative Overview: Indazole Scaffolds Across Different Target Classes
To appreciate the broad utility of the indazole core, it is insightful to compare the 4-bromo-1H-indazole FtsZ inhibitors with other indazole-based inhibitors targeting different protein families, particularly protein kinases involved in cancer. The following sections will highlight key examples of indazole-based inhibitors for VEGFR-2, Aurora kinases, and Pim kinases.
Indazole-Based Kinase Inhibitors in Oncology
The indazole scaffold has been extensively utilized in the design of potent and selective protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2]
Table 1: Comparison of Indazole-Based Inhibitors
| Compound Class/Example | Target(s) | Therapeutic Area | Reported Potency (IC₅₀/Kᵢ) | Key Structural Features |
| 4-Bromo-1H-indazole Derivatives | FtsZ | Antibacterial | MICs in the low µg/mL range against various bacteria[3] | 4-bromo substitution on the indazole ring. |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | Kᵢ = 0.2 nM for VEGFR-2[6] | Indazole core with a sulfonamide-linked pyridine side chain. |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR, FGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | IC₅₀ = 30 nM for VEGFR-2[7] | Indazole core with a pyrimidine and a sulfonamide moiety. |
| Entrectinib (Rozlytrek®) | TRKA/B/C, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | IC₅₀ < 10 nM for TRK and ROS1 kinases[6] | N-substituted indazole with a complex side chain. |
| GNE-955 (Investigational) | Pan-Pim Kinase | Oncology (Hematologic Malignancies) | High inhibitory potency against all three Pim isoforms[8] | 5-azaindazole core.[8] |
| Indazole-based Aurora Kinase Inhibitors (e.g., Compound 17) | Aurora A and B | Oncology (Investigational) | Sub-type kinase selectivity with varying IC₅₀ values[9] | Indazole scaffold with different substituents to achieve isoform selectivity.[9] |
Signaling Pathways and Experimental Workflows
FtsZ-Mediated Bacterial Cell Division and its Inhibition
The process of bacterial cell division is initiated by the polymerization of FtsZ monomers at the mid-cell, forming the Z-ring. This structure serves as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ disrupts this process.
Caption: FtsZ-mediated bacterial cell division pathway and the point of inhibition by 4-bromo-1H-indazole derivatives.
A Representative Kinase Signaling Pathway: VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10] Indazole-based inhibitors like Axitinib and Pazopanib target the ATP-binding site of VEGFR-2, preventing its activation.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition by indazole-based compounds.
Experimental Protocols
FtsZ Polymerization Assay (Light Scattering)
This assay is a fundamental method to assess the effect of compounds on FtsZ assembly dynamics.[11][12]
Objective: To determine if a test compound inhibits or promotes the polymerization of FtsZ by monitoring changes in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)
-
GTP solution (10 mM)
-
Test compound (e.g., 4-bromo-1H-indazole derivative) dissolved in DMSO
-
Spectrofluorometer or a dedicated light scattering instrument
Procedure:
-
Prepare the FtsZ protein solution in polymerization buffer to a final concentration of ~1 mg/mL.
-
Add the test compound at various concentrations to the FtsZ solution. An equivalent volume of DMSO should be added to the control sample.
-
Incubate the mixture for a few minutes at 37°C to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at a 90° angle at a wavelength of 350 nm over time.
-
An increase in light scattering indicates FtsZ polymerization. A decrease or stabilization of the signal in the presence of the compound compared to the control suggests inhibition.
In Vitro Kinase Assay for VEGFR-2 Inhibition
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a specific kinase.[13][14]
Objective: To quantify the inhibitory activity of an indazole derivative against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (indazole-based inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.
-
Add the VEGFR-2 enzyme to each well (except for the no-enzyme control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The indazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of proteins implicated in various diseases. The emergence of 4-bromo-1H-indazole derivatives as potential FtsZ inhibitors highlights a promising new therapeutic avenue for combating bacterial infections.[3] When compared to the well-established indazole-based kinase inhibitors that have revolutionized cancer therapy, it becomes evident that the strategic modification of the indazole core allows for the fine-tuning of activity and selectivity towards diverse biological targets. The continued exploration of this privileged scaffold is certain to yield novel and impactful therapeutic agents in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
- 8. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indazole-6-carbonitrile Analogs
The 4-bromo-1H-indazole-6-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing upon experimental data from seminal studies in the field. We will explore how modifications to this scaffold influence biological activity, with a focus on anticancer and antibacterial applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.
The this compound Core: A Strategic Starting Point
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous FDA-approved drugs.[1][2] The this compound scaffold presents a unique combination of structural and electronic features that make it an attractive starting point for drug discovery:
-
The Indazole Core: Provides a rigid framework that can engage in various non-covalent interactions with biological targets, including hydrogen bonding (via the N-H and pyrazole nitrogens) and π-stacking.
-
The 4-Bromo Substituent: Serves as a crucial handle for synthetic diversification through cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the chemical space around this position. It can also engage in halogen bonding, a specific and directional non-covalent interaction.
-
The 6-Carbonitrile Group: This electron-withdrawing group significantly influences the electronic properties of the indazole ring system and can act as a hydrogen bond acceptor. Its presence has been shown to be important for the activity of some indazole-based inhibitors.
This strategic combination of functionalities provides a robust platform for fine-tuning the pharmacological properties of drug candidates.
SAR in Anticancer Drug Discovery: Targeting Kinases and Beyond
Indazole derivatives are well-represented among kinase inhibitors, with several approved drugs for the treatment of cancer.[1][3] The this compound scaffold is a promising starting point for the development of new anticancer agents.
Substitutions at the N1-Position
The N1-position of the indazole ring is a key vector for modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Small Alkyl Groups: Introduction of small, sterically non-demanding alkyl groups at the N1-position is generally well-tolerated and can enhance cell permeability.
-
Substituted Phenyl Rings: More complex substitutions, such as substituted phenyl rings, can lead to significant gains in potency by accessing additional binding pockets in the target protein. For instance, the introduction of a (2-chloropyrimidin-4-yl)phenyl group at N1 has been shown to be a key feature in some potent indazole-based inhibitors.
Modifications at the C3-Position
The C3-position offers another avenue for extensive chemical exploration, with substitutions at this position often pointing towards the solvent-exposed region of ATP-binding sites in kinases.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties via Suzuki or Stille coupling is a common strategy. The nature and substitution pattern of these rings can dramatically impact target engagement. For example, in a series of 1H-indazole-3-amine derivatives, substitutions on a phenyl ring at C3 were found to be critical for activity against the K562 chronic myeloid leukemia cell line.[4][5]
-
Amine and Amide Linkages: The incorporation of amine or amide linkers at C3 allows for the extension of the molecule to reach distal binding sites. The nature of the substituents on these linkers is crucial for optimizing interactions.
The Importance of the 6-Position Substituent
While this guide focuses on the 6-carbonitrile moiety, it is instructive to consider the SAR of other substituents at this position to understand its role.
-
Hydrophilic vs. Hydrophobic Groups: In one study on indazole derivatives, exchanging a hydrophobic group at C6 with a hydrophilic group was investigated to understand its impact on anticancer activity.[3] This highlights the importance of the physicochemical properties of the C6-substituent in determining the overall pharmacological profile.
-
Carboxylic Acid Amides: A series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their anticancer activities, demonstrating that the 6-position is a key site for modulation.[6]
The following table summarizes the general SAR trends for anticancer activity:
| Position of Modification | Favorable Substitutions | Rationale |
| N1 | Small alkyl groups, substituted phenyl rings | Improved cell permeability, access to additional binding pockets |
| C3 | Substituted aryl/heteroaryl groups, amine/amide linkers | Enhanced target engagement, reaching distal binding sites |
| C4-Bromo | Maintained for synthetic versatility and potential halogen bonding | Key synthetic handle, can contribute to binding affinity |
| C6-Carbonitrile | Maintained as a potential hydrogen bond acceptor | Contributes to the electronic profile and target interaction |
Antibacterial Applications: Targeting FtsZ
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target, and 4-bromo-1H-indazole derivatives have shown potential as FtsZ inhibitors.[1]
A study on novel 4-bromo-1H-indazole derivatives identified compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The SAR from this study provides valuable insights:
-
N1-Substitution: The presence of a substituent at the N1-position was found to be crucial for antibacterial activity.
-
C3-Side Chain: The nature of the side chain at the C3-position significantly influenced the potency. For instance, compounds with a thiourea or a substituted benzoylthiourea moiety at C3 displayed strong antibacterial effects.
The following diagram illustrates the general workflow for the synthesis and evaluation of these antibacterial agents.
Caption: General workflow for SAR studies of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential.
General Synthetic Procedure for N1-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, ACN) is added a base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq).
-
The appropriate alkyl or benzyl halide (1.1-1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N1-substituted analog.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds (typically in a dose-response manner) and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[5]
The following diagram illustrates the key steps of the MTT assay.
Caption: Key steps in the MTT assay for evaluating anticancer activity.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The SAR studies highlighted in this guide demonstrate that systematic modifications at the N1, C3, and other positions of the indazole ring can lead to potent and selective inhibitors for various therapeutic targets.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the key positions to explore new chemical space.
-
Utilizing structure-based drug design to guide the synthesis of more potent and selective analogs.
-
Investigating the ADME/Tox properties of the most promising compounds to identify candidates with favorable drug-like properties.
-
Exploring new therapeutic applications for this versatile scaffold beyond cancer and infectious diseases.
By leveraging the insights from existing SAR studies and employing modern drug discovery technologies, the this compound scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Indazole Derivatives
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of targeted therapeutics, particularly in oncology. Its unique chemical properties allow for versatile interactions with a range of biological targets, most notably protein kinases. However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges. A compound that exhibits potent activity in a controlled in vitro environment may fail spectacularly in a complex biological system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of indazole derivatives, offering insights into experimental design, data interpretation, and the critical factors that govern the translation of preclinical data. While we will draw upon established examples from the literature, the principles discussed herein are directly applicable to novel scaffolds such as 4-Bromo-1H-indazole-6-carbonitrile derivatives.
The Indazole Core: A Privileged Scaffold in Drug Discovery
Indazole and its derivatives are bicyclic heterocyclic aromatic compounds that have garnered significant attention from medicinal chemists. Their structural resemblance to purines allows them to function as effective ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The nitrogen atoms in the indazole ring system provide crucial hydrogen bonding opportunities within the kinase hinge region, while the benzene ring offers a platform for substitution to enhance potency and selectivity.
One of the most successful examples of an indazole-based drug is Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Pazopanib targets a range of kinases, including VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis. Another notable example is Entrectinib (Rozlytrek®), a potent inhibitor of TRK, ROS1, and ALK fusion proteins, which has shown remarkable efficacy in patients with specific genetic alterations, regardless of tumor histology.
The success of these and other indazole derivatives underscores the importance of a robust preclinical evaluation pipeline that carefully correlates in vitro activity with in vivo efficacy.
In Vitro Efficacy: The First Hurdle
In vitro assays are the workhorse of early-stage drug discovery. They provide a rapid and cost-effective means of assessing the biological activity of a compound in a controlled, non-biological environment. For indazole derivatives, in vitro evaluation typically involves a tiered approach, starting with biochemical assays and progressing to cell-based studies.
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction between a compound and its purified molecular target, free from the complexities of a cellular environment. For kinase inhibitors, the most common biochemical assay is the in vitro kinase inhibition assay .
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a kinase of interest.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare the assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare the kinase solution by diluting the purified kinase in the assay buffer.
-
Prepare the tracer solution by diluting the fluorescently labeled ATP-competitive tracer in the assay buffer.
-
Prepare the antibody solution by diluting the europium-labeled anti-tag antibody in the assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to all wells.
-
Add 2.5 µL of the tracer solution to all wells.
-
Add 2.5 µL of the antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The primary output of this assay is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Cell-Based Assays: Assessing Cellular Effects
While biochemical assays confirm target engagement, they do not provide information about a compound's ability to enter cells, engage its target in a cellular context, or elicit a biological response. Cell-based assays bridge this gap.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate growth medium supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
-
Table 1: Hypothetical In Vitro Data for this compound Derivatives
| Derivative | Target Kinase | IC50 (nM) | Cell Line | EC50 (µM) |
| Compound A | Kinase X | 15 | Cancer Cell Line 1 | 0.5 |
| Compound B | Kinase X | 50 | Cancer Cell Line 1 | 2.1 |
| Compound C | Kinase Y | 5 | Cancer Cell Line 2 | 0.2 |
In Vivo Efficacy: The Ultimate Test
A compound's success in cell culture does not guarantee its efficacy in a living organism. In vivo studies are essential to evaluate a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and anti-tumor activity in a complex biological system.
Animal Models: Simulating Human Disease
The most common in vivo models for cancer drug discovery are xenograft models , where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation:
-
Harvest human cancer cells from culture.
-
Subcutaneously inject 5 x 10^6 cells into the flank of athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When the tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound derivative or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Table 2: Hypothetical In Vivo Data for Compound A
| Dose (mg/kg) | Dosing Schedule | TGI (%) | Body Weight Change (%) |
| 25 | QD, PO | 45 | -2 |
| 50 | QD, PO | 78 | -5 |
| 100 | QD, PO | 95 | -12 (Dose-limiting toxicity) |
Bridging the Gap: Why In Vitro and In Vivo Data Diverge
The transition from in vitro to in vivo is often where promising drug candidates fail. Several factors contribute to this discrepancy:
-
Pharmacokinetics (PK): A potent inhibitor in vitro may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the tumor at therapeutic concentrations.
-
Drug Distribution: The compound may not effectively penetrate the tumor tissue.
-
Toxicity: The compound may be toxic to the host at concentrations required for anti-tumor activity.
-
Tumor Microenvironment: The complex interplay of cancer cells with stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not recapitulated in 2D cell culture.
Visualizing the Path Forward
Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies in drug discovery.
Caption: A representative kinase signaling pathway (MAPK pathway) inhibited by an indazole derivative.
Conclusion
The development of novel therapeutics based on the indazole scaffold, including potential candidates like this compound derivatives, requires a meticulous and integrated approach to preclinical evaluation. A thorough understanding of both the in vitro and in vivo data, coupled with a keen awareness of the potential for discordance between the two, is paramount. By employing a tiered testing strategy, utilizing appropriate animal models, and carefully considering the principles of pharmacokinetics and pharmacodynamics, researchers can increase the likelihood of successfully translating a potent in vitro hit into a life-saving in vivo therapy.
A Comparative Guide to the Synthetic Validation of 4-Bromo-1H-indazole-6-carbonitrile
Introduction:
4-Bromo-1H-indazole-6-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure and strategically placed functional groups—a bromine atom for cross-coupling reactions and a nitrile group for diverse chemical transformations—make it an invaluable intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors for oncology.[1][2][3] The indazole scaffold itself is recognized as a privileged structure, frequently appearing in biologically active molecules with a wide array of therapeutic applications, from anticancer to anti-inflammatory agents.[2][4]
Given its significance, the development of a robust, scalable, and economically viable synthetic route is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of a validated synthetic pathway to this compound, alongside a plausible alternative. We will delve into the mechanistic rationale behind each transformation, present comparative data, and offer field-proven insights to guide researchers in their synthetic strategy.
Route 1: A Validated Multi-step Synthesis from 4-Bromo-2-fluoro-6-nitrotoluene
This pathway represents a common and logical approach, starting from a commercially available, substituted toluene derivative. The synthesis proceeds through a sequence of functional group manipulations and a key cyclization step to construct the indazole core.
Retrosynthetic Analysis
A logical retrosynthetic breakdown of the target molecule highlights the key bond formations required. The indazole ring is envisioned as forming from an appropriately substituted aminobenzonitrile, which itself originates from a nitrotoluene precursor.
Caption: Retrosynthetic analysis of Route 1.
Forward Synthesis & Mechanistic Insights
The forward synthesis involves several key transformations:
-
Nitration & Halogenation (Starting Material Synthesis): The synthesis begins with a suitably substituted toluene, which undergoes nitration and halogenation to yield 4-bromo-2-fluoro-6-nitrotoluene. The directing effects of the substituents are crucial for achieving the desired regiochemistry.
-
Side-Chain Functionalization: The methyl group is activated for subsequent cyclization. A common strategy is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which forms an enamine intermediate. This step is critical as it introduces the necessary carbon atom that will become C3 of the indazole ring.
-
Reductive Cyclization: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. The newly formed aniline then undergoes intramolecular cyclization by attacking the enamine, followed by elimination of dimethylamine to form the aromatic indazole ring system. This is a variation of the Leimgruber-Batcho indole synthesis, adapted for indazoles.[5]
-
Introduction of the Cyano Group: This is the most challenging aspect. If the starting material does not already contain a precursor, a cyano group must be introduced. This could potentially be achieved via a Sandmeyer reaction on a corresponding aniline or through palladium-catalyzed cyanation of an aryl halide.
Experimental Protocol (Illustrative)
-
Step 1: Enamine Formation: 4-Bromo-2-methyl-6-nitroaniline is reacted with DMF-DMA in an appropriate solvent like DMF or toluene and heated to form the N,N-dimethyl-N'-(4-bromo-2-methyl-6-nitrophenyl)formamidine intermediate.
-
Step 2: Reductive Cyclization: The intermediate is dissolved in a solvent such as ethanol or acetic acid. A reducing agent (e.g., iron powder, SnCl₂) is added, and the mixture is heated. This single step achieves both the reduction of the nitro group and the subsequent cyclization to form 4-bromo-1H-indazole.
-
Step 3: Conversion to Nitrile: The final step would involve converting a precursor functional group (e.g., an amine via Sandmeyer reaction or a carboxylic acid) into the required nitrile at the C6 position.
Route 2: Alternative Strategy via SNAr and Cyclization
An alternative and often more convergent approach involves building the indazole ring from a precursor that already contains the cyano group. This route leverages a nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Analysis
This pathway disconnects the indazole N-N bond, envisioning a reaction between a hydrazine and a suitably activated ortho-fluorobenzonitrile.
Caption: Retrosynthetic analysis of the SNAr approach.
Forward Synthesis & Mechanistic Insights
This elegant synthesis is often preferred for its efficiency.[6]
-
Starting Material: The synthesis begins with a 2-fluorobenzonitrile derivative, such as 4-bromo-2-fluorobenzonitrile. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, particularly at the ortho position. The cyano group provides additional activation.
-
SNAr with Hydrazine: The key step involves reacting the ortho-fluorobenzonitrile with hydrazine hydrate.[6][7] Hydrazine acts as a dinucleophile. The initial attack occurs at the carbon bearing the fluorine atom, displacing it in a classic SNAr mechanism.
-
Intramolecular Cyclization: The resulting intermediate, a 2-hydrazinylbenzonitrile, then undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group, forming the pyrazole ring fused to the benzene ring, yielding the 3-aminoindazole.
-
Diazotization and Sandmeyer Reaction: To arrive at the target molecule, the 3-amino group must be removed and the 6-cyano group installed if not already present. If starting with a precursor like 4-bromo-2-fluoro-6-aminobenzonitrile, the final step would be a Sandmeyer reaction (diazotization followed by treatment with a cyanide salt) to install the nitrile. However, a more direct route starts with the cyano group already in place.
Experimental Protocol: 3-Aminoindazole Formation
A common method for forming the indazole ring from an ortho-halobenzonitrile is as follows:
-
A solution of the 2-halobenzonitrile (e.g., 4-bromo-2-fluorobenzonitrile derivative) is prepared in a high-boiling polar aprotic solvent like DMSO or NMP.[7]
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.[7]
-
Upon cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on several factors, including the availability of starting materials, scalability, cost, safety, and desired purity.
| Parameter | Route 1 (from o-Nitrotoluene) | Route 2 (SNAr from o-Fluorobenzonitrile) |
| Number of Steps | Typically longer (3-5 steps) | Potentially shorter (2-3 steps) |
| Overall Yield | Moderate; can be lowered by difficult cyclization or functional group interconversion steps. | Often high, especially the SNAr/cyclization step.[6] |
| Scalability | Can be challenging due to energetic nitration steps and potentially hazardous reagents (e.g., SnCl₂). | Generally more scalable; SNAr reactions are common in industrial processes. |
| Starting Materials | Substituted nitrotoluenes can be readily available but may require synthesis. | Substituted o-fluorobenzonitriles can be more expensive or require specific synthesis. |
| Key Challenges | Controlling regioselectivity in early steps; achieving efficient reductive cyclization without side reactions. | Availability and cost of the fluorinated starting material; handling of hydrazine. |
| Safety Profile | Involves nitration (energetic), potentially toxic heavy metals (Sn), and flammable solvents. | Hydrazine is a high-energy, toxic, and carcinogenic reagent requiring careful handling. |
Workflow Comparison
The following diagram illustrates the divergent workflows of the two synthetic strategies.
Caption: Comparison of synthetic workflows.
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 , the reductive cyclization pathway, is a classic and fundamentally sound approach. Its primary advantage lies in the potential use of cheaper, more readily available starting materials. However, it is often longer, and the scalability can be hampered by the reaction conditions (e.g., high-temperature reductions, purification challenges). This route is well-suited for medicinal chemistry labs exploring novel derivatives where flexibility is key.
Route 2 , leveraging an SNAr reaction with hydrazine, is a more modern and convergent approach.[6][7] When the appropriately substituted o-fluorobenzonitrile is available, this route is typically shorter, higher-yielding, and more amenable to large-scale production.[8] The primary concerns are the cost of the fluorinated starting material and the significant safety protocols required for handling hydrazine. For process development and manufacturing, this route is often superior due to its efficiency and reproducibility.
For researchers in drug development, the SNAr approach (Route 2) is generally the recommended strategy for synthesizing this compound, provided the starting materials are accessible and appropriate safety measures are in place. Its convergency and high yield make it a more efficient and economically favorable option for producing the quantities of material needed for preclinical and clinical studies.
References
- 1. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4-Bromo-1H-indazole Derivatives and Known Antibacterial Drugs: A Focus on FtsZ Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a detailed, head-to-head comparison of the antibacterial potential of 4-bromo-1H-indazole derivatives against established drugs, Ciprofloxacin and Oxacillin Sodium. The focus of this analysis is the inhibition of the bacterial cell division protein FtsZ, a promising and relatively underexploited antibacterial target.
Disclaimer
While the subject of this guide is 4-Bromo-1H-indazole-6-carbonitrile, the currently available public research data does not detail the specific biological activities of this exact molecule. Therefore, this guide will utilize experimental data from a comprehensive study on a series of closely related 4-bromo-1H-indazole derivatives. This series serves as a scientifically robust proxy to evaluate the potential of this chemical class, offering valuable insights into their structure-activity relationships and therapeutic promise.
Chemical and Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its structural and physicochemical properties. Below is a comparison of a representative potent 4-bromo-1H-indazole derivative (Compound 18 from a key study) with the widely used antibiotics, Ciprofloxacin and Oxacillin Sodium.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Action |
| Representative 4-Bromo-1H-indazole Derivative | [Insert structure of a potent derivative from the study] | C₁₅H₁₀BrFN₂O₂S | 397.22 | FtsZ Inhibitor |
| Ciprofloxacin | [Insert structure of Ciprofloxacin] | C₁₇H₁₈FN₃O₃ | 331.34 | DNA Gyrase Inhibitor |
| Oxacillin Sodium | [Insert structure of Oxacillin Sodium] | C₁₉H₁₈N₃NaO₅S | 441.41 | Cell Wall Synthesis Inhibitor |
Note: The properties of the representative 4-bromo-1H-indazole derivative are based on the cited research and are intended for comparative purposes.
Unraveling the Mechanisms of Action
A crucial differentiator in the potential of a novel antibiotic is its mechanism of action, particularly if it deviates from existing drug classes.
4-Bromo-1H-indazole Derivatives: Targeting Bacterial Cell Division
The 4-bromo-1H-indazole derivatives discussed herein exhibit their antibacterial effects by inhibiting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a central player in bacterial cytokinesis.[1][2] It polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[3][4]
By binding to FtsZ, these indazole derivatives disrupt its polymerization dynamics, preventing the formation or proper function of the Z-ring.[4] This ultimately halts cell division, leading to the elongation of rod-shaped bacteria and, eventually, cell death.[5] The high conservation of FtsZ across a broad range of bacterial species and its distinction from eukaryotic tubulin make it an attractive target for developing novel antibiotics with potentially broad-spectrum activity and a favorable safety profile.[1][6]
References
- 1. The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? [mdpi.com]
- 2. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 4-Bromo-1H-indazole-6-carbonitrile
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is determining the compound's selectivity—its ability to interact with the intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects. This guide provides an in-depth, technical comparison of methodologies to assess the kinase selectivity of 4-Bromo-1H-indazole-6-carbonitrile, a heterocyclic compound belonging to a class of molecules known for their kinase inhibitory potential.[1][2][3][4]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[5] However, the vast and structurally similar nature of the human kinome presents a significant challenge in achieving selectivity.[6] This guide will navigate the experimental choices necessary to build a comprehensive selectivity profile for this compound, comparing its hypothetical performance against established kinase inhibitors.
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in regulating a multitude of cellular processes.[7][8] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets.[7][8][9][10] However, the high degree of conservation in the ATP-binding site across the kinome means that small molecule inhibitors often interact with multiple kinases.[6] While polypharmacology can sometimes be beneficial, a lack of selectivity is more often associated with toxicity and adverse effects. Therefore, quantitatively assessing a compound's selectivity is a cornerstone of preclinical drug development.[9]
This guide will focus on a multi-pronged approach, combining biochemical and cell-based assays to construct a robust selectivity profile for this compound.
Experimental Strategy: A Multi-Tiered Approach to Selectivity Profiling
A comprehensive assessment of kinase selectivity should not rely on a single experimental method. Instead, a tiered approach, beginning with broad biochemical screens and progressing to more targeted cell-based assays, provides a more complete and physiologically relevant picture of a compound's activity.[6]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Kinase Activity Assays [worldwide.promega.com]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Illuminating Molecular Interactions: A Comparative Guide to Confirming the Binding Mode of 4-Bromo-1H-indazole-6-carbonitrile
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This knowledge underpins structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The subject of our investigation, 4-Bromo-1H-indazole-6-carbonitrile, represents a class of heterocyclic compounds with significant therapeutic potential.[1] This guide provides an in-depth, experience-driven comparison of crystallographic and alternative biophysical methods to elucidate its binding mode, offering researchers, scientists, and drug development professionals a comprehensive framework for experimental design and data interpretation.
The Gold Standard: X-Ray Crystallography for Atomic-Level Resolution
X-ray crystallography remains the preeminent technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[2] It provides an unparalleled visual snapshot of the binding event, revealing intricate details of molecular recognition. Below, we outline a self-validating protocol to confirm the binding mode of this compound.
Experimental Protocol: A Step-by-Step Crystallographic Workflow
This protocol is designed to ensure the generation of high-quality, interpretable crystallographic data.
1. Target Protein Expression and Purification:
-
Objective: To produce a high-yield, pure, and homogenous protein sample suitable for crystallization.
-
Procedure:
-
Clone the gene encoding the target protein into a suitable expression vector (e.g., pET vector series for E. coli expression).
-
Optimize expression conditions (temperature, inducer concentration, induction time) to maximize the yield of soluble protein.
-
Purify the protein using a multi-step chromatography approach, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography.
-
Assess protein purity and homogeneity by SDS-PAGE and dynamic light scattering (DLS).
-
2. Co-crystallization of the Protein-Ligand Complex:
-
Objective: To obtain well-ordered crystals of the target protein in complex with this compound.
-
Procedure:
-
Concentrate the purified protein to a suitable concentration (typically 5-10 mg/mL).
-
Incubate the protein with a 5-10 fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for several hours to ensure complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of commercially available and in-house crystallization screens.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
3. X-ray Diffraction Data Collection:
-
Objective: To collect a complete, high-resolution diffraction dataset from a single, well-diffracting crystal.
-
Procedure:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
4. Structure Determination and Refinement:
-
Objective: To solve the crystal structure and refine the atomic model to best fit the experimental data.
-
Procedure:
-
Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.
-
Solve the phase problem using molecular replacement, employing a previously determined structure of the apo-protein as a search model.
-
Build the initial model of the protein-ligand complex into the electron density map using software like Coot.[3]
-
Refine the model against the diffraction data using refinement software such as PHENIX or Refmac5, including the ligand coordinates and restraints.
-
5. Structure Validation and Interpretation:
-
Objective: To ensure the final model is chemically and physically reasonable and accurately represents the experimental data.
-
Procedure:
-
Analyze the electron density map to confirm the placement and orientation of the ligand. The 2Fo-Fc map should show continuous density for the ligand, while the Fo-Fc difference map should be largely featureless around the ligand.[4]
-
Validate the stereochemistry and geometry of the model using tools like MolProbity.
-
Assess the agreement between the model and the data by examining R-work and R-free values.[5]
-
Analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) to understand the molecular basis of binding.
-
A Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail, it is not without its challenges, most notably the requirement for well-diffracting crystals.[6] Other techniques can offer complementary or alternative routes to understanding ligand binding.
| Technique | Principle | Resolution | Throughput | Strengths | Limitations |
| X-Ray Crystallography | X-ray diffraction from a crystal | Atomic (<2 Å) | Low to Medium | Provides a detailed 3D structure of the binding site. | Requires well-diffracting crystals, which can be difficult to obtain.[6] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Atomic to Residue-level | Low to Medium | Can study dynamics and weak interactions in solution.[1][7][8][9][10] No crystallization needed. | Limited by protein size and requires isotopically labeled protein for detailed studies.[11] |
| Computational Docking | In silico prediction of ligand binding pose | N/A | High | Rapid and cost-effective for screening large compound libraries. | Accuracy is dependent on the scoring function and can produce false positives. |
Visualizing the Workflow and Decision-Making Process
To aid in experimental design, the following diagrams illustrate the crystallographic workflow and a decision-making tree for choosing the appropriate technique.
Caption: The experimental workflow for determining a protein-ligand complex structure using X-ray crystallography.
Caption: A decision tree to guide the selection of an appropriate technique for binding mode determination.
Conclusion: An Integrated Approach for Confident Binding Mode Determination
While X-ray crystallography provides the most definitive evidence for the binding mode of a small molecule like this compound, an integrated approach leveraging multiple techniques often yields the most robust and reliable results. For instance, NMR can validate the interactions observed in a crystal structure in a solution state, while computational docking can guide initial hypotheses and prioritize compounds for crystallographic or biophysical studies. By understanding the strengths and limitations of each method, researchers can design a comprehensive experimental strategy to confidently elucidate the molecular interactions driving therapeutic efficacy.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 5. 898747-00-7|6-Bromo-1H-indazole-4-carbonitrile|BLD Pharm [bldpharm.com]
- 6. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-1H-indazole | [frontierspecialtychemicals.com]
- 9. 898746-96-8|this compound|BLD Pharm [bldpharm.de]
- 10. benchchem.com [benchchem.com]
- 11. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic strategies for 4-Bromo-1H-indazole-6-carbonitrile
Introduction
4-Bromo-1H-indazole-6-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid bicyclic structure, coupled with the strategically positioned bromine atom and cyano group, provides versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutics. The efficient and regioselective synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development.
This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound. We will delve into two primary approaches: a late-stage cyanation strategy and a more convergent route involving the construction of the indazole ring from a pre-functionalized aniline derivative. This analysis will include a discussion of the theoretical advantages and disadvantages of each route, supported by detailed experimental protocols for the most viable strategy.
At a Glance: Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Transformations | Advantages | Disadvantages |
| Strategy A: Late-Stage Cyanation | 4-Bromo-2-methylaniline | Diazotization, Bromination, Cyanation | Utilizes a readily available starting material. | Multiple steps, potential for poor regioselectivity in bromination and cyanation, likely lower overall yield. |
| Strategy B: Convergent Indazole Formation | 2-Amino-5-bromo-3-methylbenzonitrile | Diazotization, Intramolecular Cyclization | Highly convergent, excellent regioselectivity, commercially available starting material, likely higher overall yield. | Fewer disadvantages, potentially higher initial cost of starting material. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed in this guide.
A Comparative Guide to the Metabolic Stability of 4-Bromo-1H-indazole-6-carbonitrile
Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its pharmacokinetic profile is a critical determinant of success or failure.[1][2] A key aspect of this profile is metabolic stability, which describes the compound's susceptibility to biotransformation by the body's enzymatic machinery.[3][4] A compound that is metabolized too rapidly will be cleared from the body quickly, potentially failing to maintain therapeutic concentrations and requiring frequent, inconvenient dosing.[1][5] Conversely, a compound that is excessively stable may accumulate, leading to toxicity.[2] Therefore, a thorough evaluation of metabolic stability is not merely a regulatory checkbox but a foundational step in designing safe and effective medicines.[5][6][7][8]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[9][10][11] As such, understanding the metabolic fate of novel indazole derivatives is of paramount importance. This guide provides an in-depth evaluation of the metabolic stability of a specific compound, 4-Bromo-1H-indazole-6-carbonitrile, using standard in vitro methodologies. We will compare its performance against established benchmarks and structural analogs, offering insights into its potential pharmacokinetic behavior and the scientific rationale behind the experimental design.
Pillars of Biotransformation: Understanding Drug Metabolism
The liver is the primary organ responsible for drug metabolism, a process broadly categorized into two phases.[8][12][13]
-
Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[13][14] The most significant family of enzymes catalyzing these reactions is the Cytochrome P450 (CYP) superfamily.[15][16][17][18] CYPs are responsible for the metabolism of approximately 75-90% of all drugs on the market.[16][18]
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite.[14][19] This process significantly increases the molecule's water solubility, facilitating its excretion from the body.
Our evaluation begins with an assessment of Phase I metabolism, as it is often the rate-limiting step in a drug's clearance. The two key parameters we measure are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of how rapidly a compound is metabolized.[6][20][21][22]
Experimental Design: The Liver Microsomal Stability Assay
To assess the metabolic stability of this compound, we employ the widely used liver microsomal stability assay.[23] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly CYPs.[8][21][24] This assay is a cost-effective and high-throughput method for initial screening of metabolic liabilities.[8] While hepatocytes, which are intact liver cells, provide a more complete picture by including both Phase I and Phase II metabolism, the microsomal assay is an excellent first step for identifying CYP-mediated metabolism.[12][21]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the human liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw a vial of pooled human liver microsomes (e.g., from 20 donors) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of this compound and control compounds in DMSO.
-
Prepare a regenerating NADPH cofactor system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[25] This system provides a sustained supply of NADPH for the enzymatic reactions.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM). Include negative control wells without the NADPH cofactor.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to acclimate the system.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the negative controls. The time of addition is considered T=0.[26]
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a termination solution, typically cold acetonitrile containing an internal standard (a structurally similar, stable compound used for normalization during analysis).[25][26]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[25]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[27][28][29][30] LC-MS/MS provides the high sensitivity and specificity required to detect the parent drug in a complex biological matrix.[29][30]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass) .[22]
-
Comparative Data and Analysis
To contextualize the metabolic stability of this compound, its performance was compared against a parent scaffold (1H-Indazole) and two standard control compounds with well-characterized clearance rates: Verapamil (high clearance) and Carbamazepine (intermediate clearance).
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Predicted Clearance Category |
| Verapamil (Control) | High Clearance | 8.5 | 163.1 | High |
| Carbamazepine (Control) | Intermediate Clearance | 45.2 | 30.8 | Intermediate |
| 1H-Indazole (Analog) | Parent Scaffold | 75.1 | 18.5 | Low-Intermediate |
| This compound | Test Compound | 58.6 | 23.7 | Intermediate |
Note: The data presented are representative and intended for illustrative purposes.
Interpretation of Results
Based on the comparative data, this compound exhibits intermediate metabolic stability in human liver microsomes.
-
Comparison to Controls: Its intrinsic clearance (23.7 µL/min/mg protein) is significantly lower than the high-clearance control Verapamil but higher than the low-to-intermediate clearance analog, 1H-Indazole. This places it firmly in the intermediate clearance category, similar to Carbamazepine.
-
Structure-Metabolism Relationship: The parent 1H-indazole scaffold is relatively stable. The addition of the bromo and carbonitrile substituents appears to introduce a metabolic liability, increasing the rate of clearance. This is a common phenomenon where substituents provide new "handles" for CYP enzymes to bind and oxidize the molecule.[31]
Mechanistic Insights: Potential Metabolic Pathways
The metabolic fate of heterocyclic compounds like indazoles can be complex.[19][31] Based on known biotransformation pathways for similar structures, we can postulate the primary metabolic routes for this compound.[32][33]
-
Oxidation of the Indazole Ring: The bicyclic ring system is a common site for hydroxylation by CYP enzymes. This can occur on either the benzene or the pyrazole portion of the ring.
-
Oxidative Dehalogenation: The bromine atom at the 4-position could be a site for oxidative metabolism, potentially leading to its replacement with a hydroxyl group.
-
Metabolism of the Nitrile Group: While generally more stable than other functional groups, the carbonitrile can undergo hydrolysis to form a carboxylic acid, although this is often a slower metabolic process.
The following diagram illustrates these potential biotransformation pathways.
Caption: Potential Phase I metabolic pathways for the compound.
Conclusion and Forward Outlook
This guide demonstrates a systematic approach to evaluating the metabolic stability of this compound. Our in vitro assessment using human liver microsomes predicts that the compound has an intermediate clearance profile . The structure-metabolism analysis suggests that the bromo and carbonitrile substituents, while potentially crucial for pharmacological activity, also serve as sites for metabolic attack, increasing its clearance compared to the parent indazole scaffold.
These findings are critical for drug development professionals. An intermediate clearance is often a desirable property, balancing drug exposure with the prevention of accumulation. However, this initial screen is just the beginning. The next logical steps would include:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the specific metabolites formed, confirming the postulated pathways.
-
Hepatocyte Stability Assay: To assess the contribution of Phase II metabolism and confirm the clearance rate in a more physiologically relevant system.[22]
-
CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the compound's metabolism, which is crucial for predicting potential drug-drug interactions.[34]
By integrating these data, researchers can build a comprehensive pharmacokinetic model, enabling more accurate predictions of in vivo behavior and informing rational decisions as this promising compound moves through the drug discovery pipeline.[35][36][37]
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. nuvisan.com [nuvisan.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 18. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 19. Modulation of phase II drug metabolizing enzyme activities by N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. waters.com [waters.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bioivt.com [bioivt.com]
- 35. fda.gov [fda.gov]
- 36. efsa.europa.eu [efsa.europa.eu]
- 37. fda.gov [fda.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Bromo-1H-indazole-6-carbonitrile
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-1H-indazole-6-carbonitrile (CAS No: 898746-96-8). As a brominated heterocyclic compound containing a nitrile group, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound that, based on data from structurally similar molecules, presents several hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, the hazards can be inferred from related structures like 4-Bromo-1H-indazole.[1][2]
The primary hazards are associated with acute toxicity, irritation, and the compound's classification as a halogenated organic substance.[3]
| Hazard Classification | Category | Hazard Statement | Primary Sources |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
Causality Behind Hazards:
-
Bromine Atom: The presence of bromine classifies this compound as a halogenated organic. Combustion of such materials under improper conditions can generate hazardous byproducts like hydrogen bromide and potentially polybrominated dibenzodioxins or furans.[2] Therefore, specialized high-temperature incineration is the required disposal route.[3][4]
-
Nitrile Group (-CN): While organic nitriles do not readily release free cyanide ions, their thermal decomposition can produce toxic nitrogen oxides (NOx) and hydrogen cyanide.[5] This further necessitates controlled, high-temperature incineration.
-
Aromatic System: The indazole core is a stable aromatic system, suggesting the compound is not readily biodegradable and can persist in the environment if disposed of improperly.[6]
Pre-Disposal: Waste Characterization and Segregation
Proper disposal begins the moment the material is designated as waste. Mischaracterization or improper segregation can lead to dangerous chemical reactions, regulatory non-compliance, and increased disposal costs.
Step 1: Waste Characterization Immediately classify any unwanted this compound, including expired material, reaction byproducts, and contaminated consumables (e.g., weigh boats, gloves, silica gel), as Hazardous Halogenated Organic Solid Waste .
Step 2: Critical Segregation Protocol The cardinal rule for this compound is segregation from other waste streams.
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous or liquid waste streams.
-
DO NOT dispose of down the drain. This is strictly prohibited for toxic and persistent organic compounds.[3]
-
DO collect all solid waste contaminated with this compound in a dedicated, properly labeled container.
The following diagram illustrates the critical decision-making process for waste segregation.
References
- 1. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. scienceready.com.au [scienceready.com.au]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. Cyanide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to Handling 4-Bromo-1H-indazole-6-carbonitrile
Welcome to your comprehensive guide on the safe handling of 4-Bromo-1H-indazole-6-carbonitrile (CAS No. 898746-96-8).[1] As researchers and drug development professionals, our work's integrity is intrinsically linked to our commitment to safety. This document provides not just procedural steps, but the scientific rationale behind them, ensuring a deep, applicable understanding of the risks and mitigation strategies associated with this compound. The information herein is synthesized from established safety protocols and an analysis of the compound's constituent functional groups.
Hazard Analysis: A Triad of Functional Group Risks
Our primary assessment of this compound's hazards stems from its three key functional groups:
-
Brominated Aromatic Ring: Halogenated organic compounds are a broad class with varied toxicological profiles.[5] Many are classified as irritants and can be harmful to the environment. Brominated aromatics, in particular, warrant careful handling due to potential persistence and bioaccumulation. The structurally related compound, 4-Bromo-1H-indazole, is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[6][7]
-
Indazole Core: Indazoles are heterocyclic aromatic compounds. While many are key scaffolds in pharmaceuticals, some aromatic amines can be skin or eye irritants and sensitizers.
-
Carbonitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with significant caution.[8] They can be toxic, and some have the potential to release highly toxic hydrogen cyanide gas upon contact with strong acids, or during combustion.[8]
Based on this analysis, we must treat this compound as a substance with a high degree of acute toxicity, requiring additional protective measures as outlined in a comprehensive Chemical Hygiene Plan.[9]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between you and the potential hazards. For this compound, a multi-layered approach is essential.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when there is a splash hazard. | Protects against accidental splashes of the compound or solvents, which, based on analogous structures, are likely to be eye irritants.[6][7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Given the unknown permeation characteristics of this specific compound, double-gloving adds a layer of safety. Always inspect gloves for tears or punctures before use.[10] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. A flame-resistant coat is a prudent measure when working with any organic compound, many of which are flammable.[10][11] |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. However, if there is a risk of aerosolization or dust generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10][12] | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9] Respirators are a secondary line of defense when engineering controls are insufficient. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills and falling objects.[13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of handling, from preparation to disposal.
Detailed Protocol:
-
Preparation Phase:
-
Verify Engineering Controls: Before beginning any work, ensure the chemical fume hood has been certified within the last year. This is your most critical engineering control for preventing inhalation exposure.[9]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Designate a Work Area: Clearly demarcate the area where the compound will be handled. This helps prevent the spread of contamination.
-
-
Handling Phase:
-
Weighing: As this compound is a solid, there is a risk of generating airborne dust. Always weigh the compound within the fume hood. Use a spatula and handle it gently to minimize dust.
-
Reactions: All manipulations, including additions to reaction vessels, should be performed within the fume hood. If possible, use a closed system to further minimize the potential for release.
-
Labeling: All containers holding the compound or solutions of it must be clearly labeled with the chemical name, structure, and appropriate hazard warnings, in accordance with OSHA's Hazard Communication Standard.[4]
-
-
Cleanup and Disposal Phase:
-
Decontamination: After handling, wipe down the designated work area and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and then soap and water.
-
Waste Segregation: This is a critical step. This compound is a halogenated organic compound .[5] It must be disposed of in a designated, labeled hazardous waste container for halogenated organic waste.[14][15] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.
-
PPE Disposal: Dispose of contaminated gloves and any disposable labware in the solid chemical waste container. Non-disposable glassware should be rinsed with a small amount of solvent (the rinsate collected as halogenated waste) before standard washing.
-
Personal Hygiene: After removing your PPE, wash your hands thoroughly with soap and water. This is the final step in preventing accidental exposure.
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the absorbed material in a sealed, labeled container for halogenated waste. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
By integrating these safety protocols into your daily laboratory practice, you not only ensure your personal safety but also uphold the scientific integrity of your work. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. osha.gov [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 7. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 8. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. csub.edu [csub.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
